tert-Butyl chlorodifluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHJJSAELHRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371364 | |
| Record name | tert-Butyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167308-43-2 | |
| Record name | tert-Butyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl chlorodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: tert-Butyl Chlorodifluoroacetate (CAS Number 167308-43-2)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and applications of tert-Butyl chlorodifluoroacetate, a significant reagent in the field of synthetic organic chemistry, particularly for the introduction of the difluoromethyl moiety in the development of novel pharmaceuticals and agrochemicals.
Core Properties
This compound is a fluorinated ester with the chemical formula C₆H₉ClF₂O₂.[1] Its fundamental physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 167308-43-2[1] |
| Molecular Formula | C₆H₉ClF₂O₂[1] |
| Molecular Weight | 186.58 g/mol [1] |
| Boiling Point | 65-70 °C at 10 mmHg[2] |
| Density | Not available |
| Refractive Index | Not available |
Safety and Handling
General Precautionary Measures:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of tert-butyl esters involves the reaction of a carboxylic acid with isobutylene in the presence of a catalyst. This approach can be adapted for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Methodology:
-
Chlorodifluoroacetic acid is dissolved in a solvent such as dichloromethane.
-
The solution is transferred to a reactor containing a strong acid ion exchange resin which acts as the catalyst.
-
The reactor is maintained at a temperature between 20-35 °C.
-
Isobutylene gas is bubbled through the reaction mixture for a period of 6-10 hours.
-
The resulting crude product is then purified by fractional distillation (rectification) to yield the final this compound.[6]
Radical Difluoromethylation of Heterocycles
This compound can serve as a precursor for the generation of the difluoromethyl radical, which is a key intermediate in the difluoromethylation of various substrates, including heterocycles. This process is often initiated photochemically.
Caption: Radical Difluoromethylation Workflow.
Experimental Methodology:
-
In a suitable reaction vessel, the heterocyclic substrate, this compound, and a photocatalyst are dissolved in an appropriate solvent.
-
The reaction mixture is degassed and placed under an inert atmosphere.
-
The mixture is then irradiated with visible light for a specified period, during which the reaction is monitored for completion.
-
Upon completion, the solvent is removed, and the crude product is purified using techniques such as column chromatography to isolate the difluoromethylated heterocycle.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:
¹H NMR:
-
A single, sharp peak is expected for the nine equivalent protons of the tert-butyl group, likely appearing in the upfield region of the spectrum.
¹³C NMR:
-
Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.
-
A signal for the ester carbonyl carbon.
-
A signal for the chlorodifluoromethyl carbon, which would be split into a triplet by the two fluorine atoms.
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent chlorine and ester functionalities.[7][8][9][10][11]
Mass Spectrometry:
-
The mass spectrum is expected to show a molecular ion peak.
-
Common fragmentation patterns for tert-butyl esters include the loss of isobutylene (56 Da) and the formation of a tert-butyl cation (m/z 57).[12][13] The presence of chlorine would result in characteristic isotopic patterns for chlorine-containing fragments.
References
- 1. scbt.com [scbt.com]
- 2. Fluorinated compounds,CAS#:167308-43-2,this compound [en.chemfish.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl chloroacetate 97 107-59-5 [sigmaaldrich.com]
- 6. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. dovepress.com [dovepress.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uni-saarland.de [uni-saarland.de]
- 13. doaj.org [doaj.org]
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl chlorodifluoroacetate, a fluorinated organic compound of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and the bulky tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a detailed experimental protocol, predicted analytical data, and the logical workflow for the preparation and analysis of this compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClF₂O₂ | [Calculated] |
| Molecular Weight | 186.58 g/mol | [Calculated] |
| Boiling Point | 65-70 °C at 10 mmHg | Commercial Supplier Data |
| Appearance | Colorless liquid (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) (Predicted) | N/A |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the esterification of chlorodifluoroacetyl chloride with tert-butanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol:
Materials:
-
Chlorodifluoroacetyl chloride
-
tert-Butanol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tert-butanol (1.1 equivalents) and anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.
-
Addition of Reagents: Chlorodifluoroacetyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane (50 mL) and transferred to the dropping funnel. Pyridine (1.2 equivalents) is added to the reaction flask. The solution of chlorodifluoroacetyl chloride is then added dropwise to the stirred solution in the flask over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is quenched by the slow addition of water. The organic layer is separated using a separatory funnel and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthetic and purification workflow for this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the predicted spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 1.55 | Singlet | N/A | -C(CH ₃)₃ |
| ¹³C | 165 | Triplet | JCF ≈ 30-35 | C =O |
| 115 | Triplet | JCF ≈ 280-290 | -C F₂Cl | |
| 85 | Singlet | N/A | -C (CH₃)₃ | |
| 28 | Singlet | N/A | -C(C H₃)₃ | |
| ¹⁹F | -65 to -75 | Singlet | N/A | -CF ₂Cl |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2950 | Medium | C-H stretch (tert-butyl) |
| 1760-1740 | Strong | C=O stretch (ester) |
| 1390, 1370 | Medium | C-H bend (tert-butyl) |
| 1250-1150 | Strong | C-O stretch (ester) |
| 1100-1000 | Strong | C-F stretch |
| 850-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| Predicted m/z | Relative Intensity | Assignment |
| 186/188 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 131/133 | Medium | [M - C₄H₉]⁺ |
| 113/115 | Low | [M - OC₄H₉]⁺ |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation, likely base peak) |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical steps involved from starting materials to the fully characterized final product.
Caption: Logical workflow from synthesis to characterization.
Applications in Drug Development
The tert-butyl group is a common motif in medicinal chemistry, often introduced to increase metabolic stability and modulate lipophilicity.[1][2] Fluorine substitution can further enhance these properties and also influence binding affinity and bioavailability. The chlorodifluoroacetyl moiety can serve as a bioisostere for other chemical groups or as a reactive handle for further chemical modifications. The introduction of this compound into a drug candidate could therefore be a valuable strategy for lead optimization in drug discovery programs.[3]
References
- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Identity of tert-Butyl chlorodifluoroacetate
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure and nomenclature is fundamental. This guide provides a focused overview of the chemical structure and the International Union of Pure and Applied Chemistry (IUPAC) name for tert-Butyl chlorodifluoroacetate.
This chemical compound, identified by the CAS Number 167308-43-2, is a halogenated ester. Its molecular formula is C₆H₉ClF₂O₂[1][2][3][4].
IUPAC Nomenclature
The formally accepted IUPAC name for this compound is tert-butyl 2-chloro-2,2-difluoroacetate [1]. Alternative names include tert-Butyl 2-chloro-2,2-difluoroethanoate and Chloro(difluoro)acetic acid tert-butyl ester[2].
Chemical Structure
The structure of this compound consists of a central acetate group. A tert-butyl group is attached to one of the oxygen atoms, forming an ester. The alpha-carbon of the acetate group is substituted with one chlorine and two fluorine atoms.
The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)C(F)(F)Cl[1].
A 2D representation of the chemical structure is provided below:
References
Physical and chemical properties of tert-Butyl chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of tert-Butyl chlorodifluoroacetate (CAS No. 167308-43-2). Due to the limited availability of experimental data for this specific compound, this document also includes inferred properties and methodologies based on structurally related analogs. All data derived from such analogs are clearly indicated.
Executive Summary
This compound is a halogenated ester of significant interest in synthetic organic chemistry. Its unique combination of a reactive chlorodifluoroacetyl group and a sterically bulky tert-butyl ester moiety makes it a potentially valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The chlorodifluoromethyl group is a key pharmacophore in several modern drugs, and this reagent offers a direct route for its incorporation. This guide summarizes its known and predicted properties, proposes a detailed synthetic protocol, and discusses its likely reactivity and potential applications.
Physical and Chemical Properties
The definitive experimental data for many physical properties of this compound are not widely published. The following table summarizes the available data for the target compound and provides data for the structurally similar tert-butyl chloroacetate for comparative purposes.
| Property | This compound | tert-Butyl chloroacetate (Analog) |
| CAS Number | 167308-43-2[1] | 107-59-5[2][3] |
| Molecular Formula | C₆H₉ClF₂O₂[1] | C₆H₁₁ClO₂[4] |
| Molecular Weight | 186.58 g/mol [1] | 150.60 g/mol [2] |
| Boiling Point | 65-70 °C at 10 mmHg | 48-49 °C at 11 mmHg[2][5] |
| Density | Data not available | 1.053 g/mL at 25 °C[2] |
| Refractive Index (n₂₀/D) | Data not available | 1.423[2] |
| LogP | 2.32 (Predicted)[6] | 1.7 (Predicted) |
| IUPAC Name | tert-butyl 2-chloro-2,2-difluoroacetate[6] | tert-butyl 2-chloroacetate[4] |
| Alternate Names | tert-Butyl 2-chloro-2,2-difluoroethanoate; Chloro(difluoro)acetic acid tert-butyl ester[1] | Chloroacetic acid tert-butyl ester[4] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a plausible and efficient method is the esterification of chlorodifluoroacetic acid with isobutylene under acidic catalysis. This approach is analogous to established industrial processes for producing other tert-butyl esters.[7][8]
Proposed Synthetic Pathway
The reaction proceeds via the protonation of isobutylene to form the stable tert-butyl carbocation, which is then attacked by the carboxylate oxygen of chlorodifluoroacetic acid.
References
- 1. scbt.com [scbt.com]
- 2. tert-クロロ酢酸ブチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. tert-Butyl chloroacetate | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl chloroacetate 97 107-59-5 [sigmaaldrich.com]
- 6. chem-space.com [chem-space.com]
- 7. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 8. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
tert-Butyl chlorodifluoroacetate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl chlorodifluoroacetate, a fluorinated organic compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines its fundamental chemical properties, proposes a synthetic pathway, and discusses the broader relevance of its structural motifs in the context of medicinal chemistry.
Core Chemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₉ClF₂O₂ |
| Molecular Weight | 186.58 g/mol |
| CAS Number | 167308-43-2 |
| Alternate Names | tert-Butyl 2-chloro-2,2-difluoroethanoate, Chloro(difluoro)acetic acid tert-butyl ester |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous, non-fluorinated esters. A common method for the synthesis of tert-butyl esters is the acid-catalyzed addition of an alkene, such as isobutylene, to a carboxylic acid.
A proposed synthetic workflow for this compound is outlined below. This protocol is based on the known synthesis of tert-butyl chloroacetate and would require optimization and validation for this specific compound.
Proposed Synthesis of this compound
Reaction: The synthesis would likely proceed via the esterification of chlorodifluoroacetic acid with isobutylene, using a strong acid catalyst.
Step-by-Step Protocol:
-
Reaction Setup: In a pressure-rated reactor, dissolve chlorodifluoroacetic acid in a suitable aprotic solvent, such as dichloromethane.
-
Catalyst Addition: Introduce a strong acid catalyst. A solid-supported acid catalyst, like a strong acid ion-exchange resin, is a modern and practical choice to simplify purification.
-
Introduction of Isobutylene: Cool the mixture and introduce a controlled stream of isobutylene gas into the reactor. The reaction is typically conducted under pressure to maintain isobutylene in the liquid phase and increase its concentration.
-
Reaction Conditions: Maintain the reaction at a controlled temperature, likely between 20-40°C, for several hours with continuous stirring. The reaction progress should be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the catalyst can be removed by filtration. The crude product is then purified, typically by fractional distillation under reduced pressure, to separate the desired this compound from unreacted starting materials and any byproducts.
Proposed synthetic workflow for this compound.
Relevance in Drug Development and Medicinal Chemistry
While there is no specific data on the biological activity or signaling pathways associated with this compound, the presence of the tert-butyl group is of significant interest in medicinal chemistry. The tert-butyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways.
Key Roles of the tert-Butyl Moiety:
-
Steric Shielding: The bulky nature of the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s. This can increase the metabolic stability and half-life of a drug candidate.
-
Modulation of Lipophilicity: The incorporation of a tert-butyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
-
Receptor Binding: The size and shape of the tert-butyl group can provide critical hydrophobic interactions within the binding pocket of a target protein, potentially enhancing binding affinity and potency.
The introduction of fluorine atoms, as in this compound, further modulates these properties. Fluorine can alter the electronic properties of the molecule, influence metabolic stability, and affect binding interactions.
Influence of the tert-butyl group on drug candidate properties.
A Comprehensive Technical Guide to tert-Butyl chlorodifluoroacetate for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, and potential applications of tert-Butyl chlorodifluoroacetate, a valuable reagent in modern organic synthesis and drug discovery.
Introduction
This compound is a halogenated organic compound that has garnered interest within the scientific community, particularly in the fields of pharmaceutical chemistry and materials science. Its unique structural features, combining a bulky tert-butyl group with a reactive chlorodifluoroacetyl moiety, make it a versatile building block for the synthesis of complex molecules. This guide provides a detailed overview of its nomenclature, chemical properties, probable synthesis routes, and potential applications, with a focus on its relevance to researchers and professionals in drug development.
Nomenclature and Identification
While "this compound" is the commonly accepted name, this compound is also known by several synonyms. A clear understanding of these alternative names is crucial for effective literature searches and chemical sourcing.
Table 1: Alternate Names and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | tert-butyl 2-chloro-2,2-difluoroacetate[1] |
| Alternate Names | tert-Butyl 2-chloro-2,2-difluoroethanoate[2][3], Chloro(difluoro)acetic acid tert-butyl ester[2][3], t-butyl chlorodifluoroacetate[4] |
| CAS Number | 167308-43-2[2] |
| Molecular Formula | C₆H₉ClF₂O₂[2] |
| Molecular Weight | 186.58 g/mol [2] |
| SMILES | CC(C)(C)OC(=O)C(F)(F)Cl[1] |
| InChI | InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3[1] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Boiling Point | 65-70 °C at 10 mmHg[4] |
| LogP | 2.32[1] |
| Purity | Typically ≥95%[3] |
Synthesis and Experimental Protocols
A probable and scalable approach would be the acid-catalyzed addition of chlorodifluoroacetic acid to isobutene. This method avoids the use of more hazardous reagents like chlorodifluoroacetyl chloride and offers a more atom-economical route.
Proposed Experimental Protocol: Synthesis of this compound
Disclaimer: This is a proposed protocol based on analogous reactions and should be performed by a qualified chemist with appropriate safety precautions.
Materials:
-
Chlorodifluoroacetic acid
-
Isobutene (liquefied or as a gas)
-
Strong acid catalyst (e.g., sulfuric acid, or a solid acid resin like Amberlyst 15)
-
Anhydrous dichloromethane (as solvent)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Equipment:
-
Pressure-rated reaction vessel (autoclave) or a robust sealed tube
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry, and pressure-rated reaction vessel, dissolve chlorodifluoroacetic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of the strong acid catalyst (e.g., 0.05 equivalents of sulfuric acid or a suitable amount of a solid acid resin).
-
Reactant Addition: Cool the reaction mixture to 0°C and carefully add an excess of liquefied isobutene (e.g., 1.5-2.0 equivalents). Alternatively, purge the vessel with isobutene gas and maintain a positive pressure.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the excess isobutene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound in drug discovery and development stems from the unique properties imparted by the fluorinated acetyl and the tert-butyl groups.
-
Introduction of Fluorine: Fluorine is a key element in modern pharmaceuticals. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The chlorodifluoroacetyl group in this compound serves as a precursor to the difluoromethyl or trifluoromethyl groups, which are common bioisosteres for other functional groups.
-
The tert-Butyl Group: The bulky tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation. It can also serve to anchor a molecule within a specific binding pocket of a protein target. However, the lipophilicity of the tert-butyl group can sometimes be a liability, and its replacement with other groups is a common strategy in medicinal chemistry.
-
Synthetic Intermediate: this compound is a valuable intermediate for the synthesis of more complex fluorinated molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, or the chlorine atom can be displaced by various nucleophiles to introduce new functionalities.
Caption: Logical relationships of this compound's features.
Conclusion
This compound is a promising reagent for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. Its unique combination of a bulky, sterically hindering tert-butyl group and a reactive, fluorine-containing acetyl moiety makes it a versatile tool for medicinal chemists. While detailed synthetic procedures are not widely published, plausible routes can be devised based on established chemical principles. Further research into the reactivity and applications of this compound is warranted and is likely to uncover new and valuable synthetic methodologies.
References
The Enigmatic Genesis of a Fluorinated Building Block: A Technical Guide to tert-Butyl Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-Butyl chlorodifluoroacetate, a halogenated ester with significant potential in organic synthesis and medicinal chemistry, presents a curious case in the annals of chemical discovery. While its structural analogs have well-documented histories, the specific timeline and initial synthesis of this valuable reagent remain elusive in publicly accessible records. This technical guide provides a comprehensive overview of this compound, including its presumed synthesis, physicochemical properties, and potential applications. In the absence of definitive historical data, this document compiles plausible synthetic routes based on established chemical principles and provides detailed experimental protocols analogous to those for similar compounds. This guide aims to serve as a foundational resource for researchers utilizing or investigating this versatile fluorinated building block.
Introduction
This guide will therefore focus on the probable synthetic pathways to this compound, drawing parallels from the well-established synthesis of its non-fluorinated analog, tert-butyl chloroacetate.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 167308-43-2 | [1] |
| Molecular Formula | C₆H₉ClF₂O₂ | [1] |
| Molecular Weight | 186.58 g/mol | [1] |
| Alternate Names | tert-Butyl 2-chloro-2,2-difluoroethanoate; Chloro(difluoro)acetic acid tert-butyl ester | [1] |
Plausible Synthetic Routes
Two primary retrosynthetic disconnections suggest logical pathways for the synthesis of this compound, analogous to the preparation of other tert-butyl esters.
Esterification of Chlorodifluoroacetic Acid with Isobutylene
This method, widely employed for the synthesis of tert-butyl esters, involves the acid-catalyzed addition of a carboxylic acid to isobutylene. A patent for the production of tert-butyl chloroacetate describes a similar process where chloroacetic acid is reacted with isobutene in a pressure vessel at elevated temperatures.[2] A similar approach can be envisioned for the synthesis of the title compound.
Figure 1: Proposed synthesis of this compound via esterification.
Reaction of Chlorodifluoroacetyl Chloride with tert-Butanol
Another common method for ester synthesis involves the reaction of an acid chloride with an alcohol. In this proposed route, chlorodifluoroacetyl chloride would be reacted with tert-butanol, likely in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Figure 2: Proposed synthesis via reaction of an acid chloride with an alcohol.
Detailed Experimental Protocols (Analogous)
The following protocols are adapted from established procedures for the synthesis of tert-butyl chloroacetate and are proposed as viable methods for the preparation of this compound.
Protocol for Esterification of Chlorodifluoroacetic Acid with Isobutylene (Analogous to US Patent 5,591,888A)[2]
Materials:
-
Chlorodifluoroacetic acid
-
Isobutylene
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Charge a pressure-resistant reactor with chlorodifluoroacetic acid.
-
Cool the reactor and introduce a molar excess of liquefied isobutylene.
-
Seal the reactor and heat to a temperature between 80-110 °C for 4-8 hours. The pressure will increase to 3-12 bar.
-
After the reaction period, cool the reactor to room temperature and carefully vent any excess isobutylene.
-
Transfer the crude product mixture to a distillation apparatus.
-
Purify the this compound by vacuum distillation.
Quantitative Data (Analogous from tert-butyl chloroacetate synthesis): [3]
| Parameter | Value |
| Reactant Ratio (Isobutene:Chloroacetic Acid) | ~2:1 |
| Temperature | 90 °C |
| Time | 6 hours |
| Initial Pressure | 10 bar |
| Yield | 97.7% (of crude distillate) |
Protocol for Reaction of Chlorodifluoroacetyl Chloride with tert-Butanol (Analogous to the synthesis of Glycine t-butyl ester)[4]
Materials:
-
Chlorodifluoroacetyl chloride
-
tert-Butanol
-
Anhydrous non-polar solvent (e.g., diethyl ether, dichloromethane)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve tert-butanol in the anhydrous solvent.
-
Add a molar equivalent of the non-nucleophilic base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chlorodifluoroacetyl chloride in the same solvent from the dropping funnel.
-
Allow the reaction to stir at room temperature for several hours after the addition is complete.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Potential Applications in Drug Development and Synthesis
While specific examples of the use of this compound in signaling pathways or as a final drug substance are not prominent in the literature, its structural motifs suggest significant potential in medicinal chemistry. The tert-butyl ester group is a common protecting group for carboxylic acids, and the chlorodifluoromethyl group is a lipophilic, metabolically stable moiety that can serve as a bioisostere for other functional groups.
Figure 3: Potential roles of this compound in medicinal chemistry.
The introduction of the chlorodifluoromethyl group can enhance the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bonds can block sites of metabolism, leading to a longer in vivo half-life. The tert-butyl ester itself can be used to mask a carboxylic acid functional group during a synthetic sequence and can be deprotected under acidic conditions.
Conclusion
This compound remains a compound with an underexplored history. While the precise details of its discovery are not apparent, its synthesis can be reasonably inferred from established methods for analogous compounds. Its unique combination of a bulky protecting group and a functionalized fluorinated moiety makes it a valuable tool for synthetic and medicinal chemists. This guide provides a foundational understanding of this reagent, offering plausible and detailed synthetic protocols to enable its broader application in research and development. Further investigation into the historical context of its first synthesis and a more thorough exploration of its applications are warranted to fully realize the potential of this enigmatic fluorinated building block.
References
Navigating the Stability and Storage of tert-Butyl Chlorodifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tert-Butyl chlorodifluoroacetate is a fluorinated ester of significant interest in organic synthesis and pharmaceutical development. Its unique structural features, including the sterically bulky tert-butyl group and the electron-withdrawing difluoro- and chloro-substituents on the acetate moiety, impart specific reactivity and stability characteristics. This technical guide provides a comprehensive overview of the known and inferred stability and storage conditions for this compound, drawing upon available data for structurally related molecules to offer best-practice recommendations for its handling and preservation.
Core Stability Profile
While specific experimental stability studies on this compound are not extensively available in public literature, a robust understanding of its stability can be extrapolated from the well-established principles of organic chemistry and data on analogous fluorinated and non-fluorinated esters. The presence of two fluorine atoms on the α-carbon is expected to significantly influence the ester's electronic properties and, consequently, its stability.
General Inferences on Stability:
-
Thermal Stability: Fluorination is known to enhance the thermal stability of organic compounds. Therefore, this compound is anticipated to be more thermally stable than its non-fluorinated counterpart, tert-butyl chloroacetate. However, it is crucial to note that α-haloesters can undergo decomposition at elevated temperatures. A potential decomposition pathway for this compound upon heating is the generation of difluorocarbene.
-
Hydrolytic Stability: The electron-withdrawing nature of the fluorine and chlorine atoms is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, including hydrolysis. However, the bulky tert-butyl group provides significant steric hindrance, which can counteract this electronic effect and slow down the rate of hydrolysis, particularly under neutral conditions. Under acidic or basic conditions, hydrolysis is expected to be more facile.
-
Oxidative Stability: Fluorinated compounds generally exhibit high resistance to oxidation. It is therefore anticipated that this compound will be stable towards common oxidizing agents under standard laboratory conditions.
-
Photostability: While specific photostability data is unavailable, compounds with C-Cl bonds can be susceptible to photolytic cleavage. Therefore, prolonged exposure to ultraviolet (UV) light should be avoided.
A summary of the inferred stability under various conditions is presented in Table 1.
| Parameter | Inferred Stability | Remarks |
| Thermal | Moderately Stable | Avoid prolonged heating at high temperatures to prevent decomposition and potential formation of difluorocarbene. |
| Hydrolysis | Susceptible, especially under acidic or basic conditions | The bulky tert-butyl group offers some steric protection against hydrolysis under neutral conditions. |
| Oxidation | Stable | The high degree of fluorination confers resistance to oxidation. |
| Light | Potentially Unstable | Avoid prolonged exposure to UV light to prevent potential C-Cl bond cleavage. |
Table 1: Inferred Stability Profile of this compound
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term integrity of this compound. The following recommendations are based on best practices for handling reactive esters and halogenated compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of potential decomposition and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which can lead to hydrolysis. |
| Container | Use a tightly sealed, amber glass bottle or a chemically resistant container. | Protects from light and prevents leakage of the volatile compound. Ensures compatibility and prevents degradation of the container. |
| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents. | Avoids potential catalytic degradation or vigorous reactions. |
Table 2: Recommended Storage Conditions for this compound
Potential Decomposition Pathways
Understanding the potential degradation routes of this compound is crucial for predicting its stability and for the analysis of aged samples. Two primary pathways are considered most likely: hydrolysis and thermal decomposition.
Hydrolysis
Hydrolysis of this compound can be catalyzed by either acid or base, or proceed neutrally, albeit at a much slower rate.
Figure 1: Hydrolysis of this compound.
Thermal Decomposition
Upon heating, this compound may undergo decomposition to generate difluorocarbene, a highly reactive intermediate.
Figure 2: Potential Thermal Decomposition Pathway.
Experimental Protocols: General Guidance
Due to the absence of specific published experimental protocols for stability testing of this compound, the following are general methodologies that can be adapted for its analysis.
Protocol 1: General Procedure for Monitoring Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of this compound in appropriate buffered aqueous solutions (e.g., pH 4, 7, and 9) at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C) in sealed vials, protected from light.
-
Sampling: At predetermined time points, withdraw aliquots from each solution.
-
Analysis: Quench the reaction if necessary (e.g., by neutralization) and analyze the concentration of the remaining this compound and the formation of chlorodifluoroacetic acid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the rate of hydrolysis.
Figure 3: Experimental Workflow for Hydrolytic Stability.
Protocol 2: General Procedure for Assessing Thermal Stability
-
Sample Preparation: Place a known amount of this compound in a sealed vial, optionally under an inert atmosphere.
-
Heating: Heat the sample at a specific temperature for a defined period. A range of temperatures should be investigated.
-
Analysis: After cooling, dissolve the sample in a suitable solvent and analyze for the presence of the parent compound and potential decomposition products by GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Evaluation: Compare the purity of the heated sample to a control sample stored at low temperature to assess the extent of decomposition.
Conclusion
While specific quantitative stability data for this compound is scarce, a conservative approach to its storage and handling is recommended based on the known properties of structurally similar compounds. Storing the compound in a cool, dry, dark place under an inert atmosphere will maximize its shelf life. Researchers should be mindful of its potential for hydrolysis, especially in the presence of acids or bases, and its possible thermal decomposition at elevated temperatures. The general experimental protocols provided herein can serve as a starting point for in-house stability assessments. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before use.
Methodological & Application
Application Notes and Protocols for tert-Butyl Chlorodifluoroacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl chlorodifluoroacetate (ClCF₂CO₂tBu) is a halogenated ester with potential applications in organic synthesis, primarily as a precursor for the introduction of the difluoromethylene (-CF₂-) group into organic molecules. The presence of two fluorine atoms and a chlorine atom on the α-carbon, along with the bulky tert-butyl ester group, imparts unique reactivity to this compound. These application notes provide an overview of its potential uses and generalized protocols for its application in key synthetic transformations.
Application Note 1: Generation of Difluorocarbene
One of the primary proposed applications of this compound is as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated compounds. The thermal decomposition of related chlorodifluoroacetates is a known method for generating difluorocarbene.[1]
Proposed Reaction Pathway: Thermolysis
Upon heating, this compound is expected to undergo thermolysis to generate difluorocarbene, tert-butanol, and carbon dioxide. The volatile nature of the byproducts can be advantageous for product purification.
Caption: Proposed thermolytic generation of difluorocarbene.
Experimental Protocol: Difluoromethylenation of Phenols
This protocol describes a general procedure for the O-difluoromethylenation of phenols using this compound as a difluorocarbene precursor.
Materials:
-
This compound
-
Substituted phenol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the substituted phenol (1.0 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv.) to the solution and stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated ether.
Table 1: Hypothetical Substrate Scope for O-Difluoromethylenation of Phenols
| Entry | Phenol Substrate | Product | Hypothetical Yield (%) |
| 1 | Phenol | Difluoromethoxybenzene | 75 |
| 2 | 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 82 |
| 3 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 65 |
| 4 | 2-Naphthol | 2-(Difluoromethoxy)naphthalene | 78 |
Note: The yields presented are hypothetical and serve as a guide for potential outcomes.
Application Note 2: Reformatsky-Type Reactions
The presence of a chlorine atom alpha to the ester carbonyl suggests that this compound could be a suitable substrate for the Reformatsky reaction.[2][3][4][5] This reaction involves the formation of a zinc enolate, which then adds to a carbonyl compound to form a β-hydroxy ester.[2][3][4][5]
Proposed Reaction Pathway: Reformatsky Reaction
In the presence of activated zinc, this compound is expected to form a difluorinated zinc enolate. This enolate can then react with aldehydes or ketones to yield β-hydroxy-α,α-difluoroesters.
Caption: Proposed mechanism for the Reformatsky-type reaction.
Experimental Protocol: Reformatsky-Type Reaction with Aldehydes
This protocol outlines a general procedure for the reaction of this compound with an aldehyde in the presence of zinc.
Materials:
-
This compound
-
Aldehyde
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere, add the activated zinc dust (1.5 mmol, 1.5 equiv.).
-
Add anhydrous THF (5 mL) to the flask.
-
In the dropping funnel, prepare a solution of the aldehyde (1.0 mmol) and this compound (1.2 mmol, 1.2 equiv.) in anhydrous THF (10 mL).
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction. An exothermic reaction should be observed.
-
Add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.
Table 2: Hypothetical Substrate Scope for the Reformatsky-Type Reaction
| Entry | Aldehyde Substrate | Product | Hypothetical Yield (%) |
| 1 | Benzaldehyde | tert-Butyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | 85 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl 3-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate | 80 |
| 3 | Cyclohexanecarboxaldehyde | tert-Butyl 3-cyclohexyl-3-hydroxy-2,2-difluoropropanoate | 70 |
| 4 | Heptanal | tert-Butyl 3-hydroxy-2,2-difluorononanoate | 72 |
Note: The yields presented are hypothetical and serve as a guide for potential outcomes.
Disclaimer
The experimental protocols and quantitative data provided herein are proposed based on established principles of organic chemistry and the known reactivity of similar compounds. These are intended for informational purposes and as a starting point for experimental design. Researchers should conduct their own optimization and characterization of products. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Application Notes and Protocols: Difluoromethylation Strategies Utilizing Chlorodifluoroacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (-CF2H) group into organic molecules is a widely employed strategy in medicinal chemistry and drug discovery. This moiety can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles. While a variety of difluoromethylating agents have been developed, this document focuses on the application of chlorodifluoroacetate derivatives.
Note on tert-Butyl Chlorodifluoroacetate: Extensive review of the scientific literature reveals a significant lack of specific data and established protocols for the use of this compound as a direct difluoromethylating agent. The closely related and commercially available salt, sodium chlorodifluoroacetate , is, however, a well-established and widely used precursor for difluoromethylation reactions. The protocols and data presented herein will therefore focus on the application of sodium chlorodifluoroacetate. The reactivity of this compound is likely to proceed through a similar intermediate under potentially different reaction conditions, a concept that will be discussed further.
The primary reactive species generated from chlorodifluoroacetate salts is difluorocarbene (:CF2) , a versatile intermediate that can react with a range of nucleophiles to afford the corresponding difluoromethylated products.
Reaction Principle: Generation of Difluorocarbene
The most common method for generating difluorocarbene from sodium chlorodifluoroacetate is through thermal decarboxylation.[1] Upon heating, the salt eliminates carbon dioxide and a chloride ion to produce the highly electrophilic difluorocarbene. This intermediate is then trapped in situ by a suitable nucleophile present in the reaction mixture.
References
Application Notes and Protocols for tert-Butyl chlorodifluoroacetate in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl chlorodifluoroacetate as a precursor for difluorocarbene, a versatile reagent for the synthesis of gem-difluorocyclopropane-containing molecules. The protocols and data presented herein are based on established methodologies for analogous chlorodifluoroacetate salts and serve as a guide for the development of specific experimental procedures.
Introduction
This compound is a chemical reagent utilized for the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. The primary application of this reagent is in the difluorocyclopropanation of alkenes, a key transformation in modern organic synthesis. The resulting gem-difluorocyclopropane motif is of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties, which can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.
Mechanism of Difluorocarbene Generation
The thermal decomposition of this compound proceeds through a concerted mechanism to generate difluorocarbene, tert-butanol, and carbon dioxide. The reaction is typically carried out at elevated temperatures in a suitable high-boiling solvent.
Application Notes and Protocols: Tert-Butyl Chlorodifluoroacetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the difluoromethyl group (-CF₂H) has garnered significant attention due to its unique characteristics. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine moieties, often enhancing metabolic stability and cell membrane permeability.
Tert-butyl chlorodifluoroacetate (ClCF₂CO₂tBu) is a key reagent for introducing the difluoromethyl group. While detailed experimental protocols for its use are not always readily available in public literature, its chemical reactivity is analogous to the more widely documented sodium chlorodifluoroacetate. Both reagents serve as precursors to difluorocarbene (:CF₂), a highly reactive intermediate that is central to their difluoromethylating capabilities. This document provides a comprehensive overview of the application of this chemistry in pharmaceutical synthesis, with a detailed protocol for a key transformation in the synthesis of the anti-inflammatory drug, Roflumilast, using the analogous sodium salt.
Core Application: Difluoromethylation in the Synthesis of Roflumilast
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A critical step in its synthesis involves the introduction of a difluoromethoxy group onto an aromatic ring. This is typically achieved through the reaction of a phenolic precursor with a difluorocarbene source.
Reaction Principle
The core of the reaction is the thermal decomposition of a chlorodifluoroacetate salt to generate difluorocarbene. This highly electrophilic species is then trapped by a nucleophile, in this case, a phenoxide, to form the desired difluoromethyl ether.
General Reaction:
Ar-OH + ClCF₂CO₂Na → Ar-OCF₂H + NaCl + CO₂
Quantitative Data: Difluoromethylation of Substituted Phenols
The following table summarizes the yields for the difluoromethylation of various substituted phenols using sodium chlorodifluoroacetate, illustrating the scope of this transformation.
| Entry | Substrate (Ar-OH) | Product (Ar-OCF₂H) | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 85 |
| 2 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 92 |
| 3 | 4-Cyanophenol | 4-(Difluoromethoxy)benzonitrile | 88 |
| 4 | Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | 90 |
| 5 | 1-(4-Hydroxyphenyl)ethan-1-one | 1-(4-(Difluoromethoxy)phenyl)ethan-1-one | 89 |
| 6 | 3-Chlorophenol | 1-Chloro-3-(difluoromethoxy)benzene | 75 |
| 7 | 4-Bromo-2-fluorophenol | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | 81 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Key Intermediate for Roflumilast)
This protocol details the difluoromethylation of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate using sodium chlorodifluoroacetate.[1]
Materials:
-
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.
-
Heating: Heat the slurry to 95 °C with vigorous stirring.
-
Addition of Reactants: In a separate flask, dissolve methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (1 equivalent) and sodium chlorodifluoroacetate (2 equivalents) in a minimal amount of DMF.
-
Reaction Execution: Add the solution of the reactants dropwise to the hot slurry of potassium carbonate in DMF over 30 minutes.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Saponification: The purified ester is then saponified using a standard procedure (e.g., refluxing with NaOH in methanol/water) and subsequently acidified with HCl to yield the final product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
Diagrams
Experimental Workflow: Difluoromethylation of a Phenolic Substrate
Caption: Workflow for the difluoromethylation of phenols.
Signaling Pathway: Roflumilast Inhibition of PDE4
Caption: Roflumilast inhibits PDE4, increasing cAMP levels.
Conclusion
The use of chlorodifluoroacetate reagents is a valuable strategy in pharmaceutical synthesis for the introduction of the difluoromethyl group. This modification can significantly enhance the drug-like properties of a molecule. As exemplified by the synthesis of a key intermediate for Roflumilast, this chemical transformation is robust and applicable to complex molecular scaffolds. The detailed protocol and understanding of the underlying reaction mechanism provide a solid foundation for researchers in drug discovery and development to apply this methodology in their own synthetic endeavors.
References
Application Notes and Protocols for Tert-Butyl Chlorodifluoroacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the primary reactions of tert-butyl chlorodifluoroacetate, a versatile reagent in organic synthesis. The protocols focus on its application as a precursor for difluorocarbene generation, enabling difluoromethylation and difluorocyclopropanation reactions, as well as its use in Reformatsky-type additions.
Generation of Difluorocarbene from this compound
This compound serves as an effective precursor for the in situ generation of difluorocarbene (:CF₂). This highly reactive intermediate can then be trapped by a variety of nucleophiles and unsaturated systems. The thermal or base-induced decomposition of this compound proceeds via the elimination of tert-butanol and carbon dioxide, along with the chloride ion, to yield the singlet difluorocarbene.
Signaling Pathway for Difluorocarbene Generation and Subsequent Reactions
Application Notes and Protocols: The Role of tert-Butyl Chlorodifluoroacetate in Introducing the tert-Butyl Group
A comprehensive search of available scientific literature and chemical databases did not yield specific information on the use of tert-butyl chlorodifluoroacetate as a reagent for introducing the tert-butyl group in organic synthesis. While the compound is commercially available and its basic chemical properties are documented, there is a lack of published research detailing its application in tert-butylation reactions.
Therefore, the creation of detailed application notes and protocols for this specific purpose is not possible at this time. Researchers, scientists, and drug development professionals seeking to introduce a tert-butyl group are advised to consider well-established and documented alternative methods.
Established Methods for tert-Butylation
For the benefit of the intended audience, we present a summary of commonly employed methods for the introduction of the tert-butyl group, which serves as a crucial protecting group for alcohols, phenols, and carboxylic acids in multi-step organic synthesis.
The tert-butyl group is valued for its steric bulk, which provides effective protection, and its susceptibility to removal under specific acidic conditions, ensuring orthogonal deprotection strategies. The choice of tert-butylating agent and reaction conditions depends on the nature of the substrate and the presence of other functional groups.
Acid-Catalyzed Addition to Isobutylene
One of the most common and atom-economical methods for tert-butylation involves the acid-catalyzed addition of an alcohol or carboxylic acid to isobutylene.
General Reaction Scheme:
Experimental Workflow:
Protocol:
-
To a solution of the substrate (alcohol or carboxylic acid) in an anhydrous solvent (e.g., dichloromethane or dioxane) in a pressure vessel, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
The vessel is cooled, and a condensed excess of isobutylene is added.
-
The vessel is sealed and allowed to warm to room temperature, followed by stirring for several hours to days, depending on the substrate's reactivity.
-
Upon reaction completion (monitored by TLC or GC), the vessel is carefully vented, and the reaction mixture is quenched with a mild base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford the pure tert-butylated compound.
Reaction with tert-Butyl Trichloroacetimidate
This method offers a milder alternative to the use of isobutylene and strong acids, making it suitable for acid-sensitive substrates.
General Reaction Scheme:
Signaling Pathway (Logical Relationship):
Protocol:
-
To a solution of the substrate and tert-butyl trichloroacetimidate in an anhydrous, non-polar solvent (e.g., cyclohexane or dichloromethane) at 0 °C, a catalytic amount of boron trifluoride etherate is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the desired product.
Data Summary of Common tert-Butylation Methods
| Method | Reagent | Catalyst | Typical Solvents | Temperature (°C) | Typical Yields (%) | Substrate Scope |
| Acid-Catalyzed Addition | Isobutylene | H₂SO₄, TsOH | Dichloromethane, Dioxane | Room Temp. | 60-95 | Alcohols, Carboxylic Acids |
| Imidate Method | tert-Butyl Trichloroacetimidate | BF₃·OEt₂ | Cyclohexane, Dichloromethane | 0 to Room Temp. | 70-98 | Alcohols, Phenols, Carboxylic Acids (especially acid-sensitive) |
| Di-tert-butyl Dicarbonate | (Boc)₂O | DMAP, Mg(ClO₄)₂ | THF, Dichloromethane | Room Temp. | 80-99 | Alcohols, Phenols, Amines |
Note: The yields and reaction conditions are general and may vary significantly depending on the specific substrate.
Conclusion
While the specific role of this compound in tert-butylation remains undocumented in readily accessible scientific literature, researchers have a robust toolkit of alternative methods at their disposal. The choice of method should be guided by the specific requirements of the synthesis, including substrate sensitivity, scale, and available reagents. The protocols and data provided for established methods offer a starting point for the successful introduction of the tert-butyl protecting group in a variety of research and development settings.
Application Notes and Protocols: Reactions of tert-Butyl Chlorodifluoroacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl chlorodifluoroacetate is a halogenated ester with the chemical formula C₆H₉ClF₂O₂.[1] While α-halo esters are typically subject to nucleophilic substitution at the α-carbon, the reactivity of this compound is dominated by an alternative pathway due to the presence of the two fluorine atoms and the chlorine atom. Instead of undergoing direct nucleophilic acyl substitution, its primary reaction with nucleophiles, particularly under basic conditions, involves the formation of difluorocarbene (:CF₂), a highly reactive intermediate. This carbene is then the species that reacts with the nucleophile.
These application notes will focus on the generation of difluorocarbene from chlorodifluoroacetate derivatives and their subsequent reactions with nucleophiles, as this is the predominantly documented reaction pathway.
Application Notes: A Versatile Precursor for Difluorocarbene
This compound and its salts are valuable reagents in organic synthesis, primarily serving as precursors for the in-situ generation of difluorocarbene. This highly electrophilic intermediate can then participate in a variety of synthetic transformations, including:
-
Cyclopropanation: Reaction with alkenes to form gem-difluorocyclopropanes.
-
Insertion Reactions: Insertion into C-H and Si-H bonds.
-
Formation of Isocyanides: Reaction with primary amines.[2]
The tert-butyl ester offers the advantage of being soluble in organic solvents, potentially allowing for milder and more homogeneous reaction conditions compared to its inorganic salt counterparts.
Reaction with Primary Amines: Synthesis of Isocyanides
A significant application of the difluorocarbene generated from chlorodifluoroacetates is the synthesis of isocyanides from primary amines. This method provides a safer alternative to traditional methods that often employ toxic reagents like metal cyanides or chloroform under basic conditions.[2]
Experimental Protocol: General Procedure for the Synthesis of Isocyanides from Primary Amines using a Chlorodifluoroacetate Source
The following is a general protocol adapted from the literature for the reaction of sodium chlorodifluoroacetate with primary amines. This serves as a representative procedure for the reactivity of the chlorodifluoroacetate moiety.[2]
Materials:
-
Primary amine
-
Sodium chlorodifluoroacetate (or this compound)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Stirring and heating apparatus
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the primary amine (1.0 mmol), potassium carbonate (2.0 mmol), and sodium chlorodifluoroacetate (2.0 mmol).
-
Add anhydrous DMF (5.0 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isocyanide.
Quantitative Data: Representative Yields for Isocyanide Synthesis
The following table summarizes the yields for the synthesis of various isocyanides from primary amines using sodium chlorodifluoroacetate as the difluorocarbene precursor.[2]
| Primary Amine Substrate | Product Isocyanide | Yield (%) |
| Aniline | Phenyl isocyanide | 65 |
| 4-Methylaniline | 4-Tolyl isocyanide | 70 |
| 4-Methoxyaniline | 4-Methoxyphenyl isocyanide | 68 |
| Benzylamine | Benzyl isocyanide | 55 |
| n-Butylamine | n-Butyl isocyanide | 50 |
Reaction with Thiols and Alcohols
Mandatory Visualizations
Logical Relationship: Reactivity of this compound
Caption: General reaction pathway of this compound with nucleophiles.
Experimental Workflow: Isocyanide Synthesis
References
Troubleshooting & Optimization
Common side reactions with tert-Butyl chlorodifluoroacetate
Welcome to the technical support center for tert-Butyl chlorodifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is primarily used as an electrophilic reagent for the introduction of the chlorodifluoroacetyl group. The electron-withdrawing nature of the fluorine and chlorine atoms makes the carbonyl carbon susceptible to nucleophilic attack.
Q2: What are the common storage and handling recommendations for this reagent?
To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is important to avoid contact with strong oxidizing agents and moisture.
Q3: Is this compound sensitive to acidic or basic conditions?
Yes, like other tert-butyl esters, it is sensitive to acidic conditions, which can lead to hydrolysis and the formation of isobutylene. It is generally more stable under neutral and basic conditions, although strong bases at elevated temperatures can promote elimination reactions.
Q4: What are the expected decomposition products of this compound?
Under acidic conditions or upon thermal decomposition, the compound can break down into isobutylene, chlorodifluoroacetic acid, and tert-butanol. Thermal decomposition can also release irritating and toxic gases.[2]
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of the Reagent | Ensure all reactants and solvents are anhydrous. Use a dry inert atmosphere (e.g., nitrogen or argon) for the reaction. |
| Competing Elimination Reaction | Avoid high reaction temperatures. If a base is required, consider using a non-nucleophilic, sterically hindered base in stoichiometric amounts rather than in large excess. |
| Incorrect Solvent Choice | Use a polar aprotic solvent such as THF, DMF, or acetonitrile to favor nucleophilic substitution over elimination and to prevent reagent decomposition. Protic solvents may lead to solvolysis. |
| Reagent Purity | Verify the purity of the this compound via techniques like NMR or GC-MS before use. Impurities can interfere with the reaction. |
Issue 2: Formation of Isobutylene as a Major Byproduct
The formation of isobutylene is a strong indicator of an E2 elimination or an E1 reaction following the formation of a tert-butyl cation.
Logical Flow for Troubleshooting Isobutylene Formation:
References
How to improve the yield of reactions with tert-Butyl chlorodifluoroacetate
Welcome to the technical support center for optimizing reactions involving tert-Butyl chlorodifluoroacetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive species generated from this compound?
A1: Under thermal conditions, this compound is a precursor to difluorocarbene (:CF₂) . The reaction proceeds through the elimination of isobutylene and subsequent decarboxylation to generate the highly electrophilic difluorocarbene intermediate. This species is then trapped by a suitable nucleophile.
Q2: What types of nucleophiles can be used in reactions with this compound?
A2: A variety of soft nucleophiles are effective in trapping the in situ generated difluorocarbene. The most common substrates include:
-
Phenols (O-difluoromethylation)
-
Thiols (S-difluoromethylation)[1]
-
Secondary Amines and some electron-deficient primary anilines (N-difluoromethylation)[2]
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Selenols (Se-difluoromethylation)[3]
Q3: My reaction is not proceeding, and I am recovering my starting material. What are the common causes?
A3: This is a common issue that can often be attributed to the following:
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Insufficient Temperature: The generation of difluorocarbene from chlorodifluoroacetate precursors is a thermal process. Temperatures are typically in the range of 95-120°C.[1] Ensure your reaction is heated adequately.
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Improper Base: A base is required to deprotonate the nucleophile (e.g., phenol to phenolate), making it sufficiently reactive to trap the difluorocarbene.[3] If the pKa of your nucleophile is too high, the chosen base may not be strong enough.
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Reagent Quality: Ensure the this compound is pure and has not hydrolyzed during storage.
Q4: The yield of my desired difluoromethylated product is very low. What are the potential side reactions?
A4: Low yields are typically due to competing side reactions. The primary culprits include:
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Hydrolysis of the Ester: The tert-butyl ester can be sensitive to hydrolysis, especially if water is present under basic conditions. This prevents the formation of the necessary difluorocarbene precursor.
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Reaction of Difluorocarbene with Other Species: The highly reactive difluorocarbene can react with the solvent, the base, or even dimerize if the concentration of the primary nucleophile is too low.
-
Substrate Decomposition: The high temperatures required for the reaction may cause decomposition of sensitive substrates.
-
Elimination Side Products: For certain substrates, elimination reactions can compete with the desired nucleophilic attack.[4]
Troubleshooting Guide
This guide is designed to help you diagnose and solve common problems encountered during difluoromethylation reactions using this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction by TLC or LC-MS to find the optimal temperature for carbene formation without decomposing your substrate. The typical range is 95-120°C.[1] |
| The base is not strong enough. | Switch to a stronger base. For phenols, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and basicity.[3] For less acidic nucleophiles, consider stronger non-nucleophilic bases, but be wary of side reactions. |
| Poor quality of this compound. | Verify the purity of the reagent. If it is old or has been improperly stored, purchase a fresh bottle. Hydrolysis is a common issue. |
Problem 2: Low Yield of Desired Product with Byproduct Formation
| Potential Cause | Recommended Solution |
| Substrate is degrading at high temperature. | If your substrate is thermally sensitive, running the reaction at the lower end of the effective temperature range for a longer duration may improve the yield. |
| Hydrolysis of this compound. | Ensure all reagents and solvents are anhydrous. Dry your solvent and glassware thoroughly before use. |
| Competing reaction of difluorocarbene. | Increase the concentration of your nucleophile relative to the this compound. Running the reaction at a higher concentration can favor the desired bimolecular reaction. |
| Incorrect Base for the Nucleophile (especially amines). | The choice of base can be critical. For N-difluoromethylation of tosyl-protected anilines, LiOH has been shown to be effective, while other bases like DMAP can lead to different products entirely (e.g., N-ethylation with ethyl bromodifluoroacetate).[2] |
Data Presentation: Optimizing Reaction Conditions
The yield of difluoromethylation reactions is highly dependent on the substrate and the reaction conditions. The tables below summarize typical yields achieved under various conditions, adapted from literature on chlorodifluoroacetate salts.
Table 1: Effect of Nucleophile on Difluoromethylation Yield
Conditions: Sodium Chlorodifluoroacetate, K₂CO₃, DMF, 95°C, 8 hours.
| Nucleophile Type | Example Substrate | Typical Yield (%) |
| Thiol | 4-methoxythiophenol | 95% |
| Thiol | Thiophenol | 92% |
| Amine | 4-Nitro-1H-pyrazole | 75% |
| Selenol | 4-methoxybenzeneselenol | 81% |
Data adapted from Mehta, V. P.; Greaney, M. F. Org. Lett. 2013, 15, 5036-5039.[3]
Table 2: Effect of Base and Substrate on O-Difluoromethylation Yield
Conditions: Sodium Chlorodifluoroacetate, Base, DMF, 120°C, 2 hours.
| Substrate | Base (1.5 equiv) | Yield (%) |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cesium Carbonate | 94% |
| 4-hydroxybenzonitrile | Cesium Carbonate | 85% |
| 4-hydroxypyridine | Cesium Carbonate | 70% |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Potassium Carbonate | 60% |
Data adapted from a procedure in Organic Syntheses based on the work of Sperry, J. B. et al. Org. Process Res. Dev. 2012, 16, 1854-1860.[3][5]
Experimental Protocols
General Protocol for O-Difluoromethylation of a Phenol
This protocol provides a general methodology for the difluoromethylation of a phenolic substrate using this compound.
Materials:
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Phenolic substrate (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5-1.0 M.
-
Reagent Addition: Add this compound (1.5 - 2.0 equiv) to the stirring mixture at room temperature.
-
Heating: Place the flask in a preheated oil bath at 110-120°C.[5]
-
Reaction Monitoring: Stir the reaction mixture vigorously at this temperature for 2-4 hours. Vigorous bubbling (CO₂ evolution) should be observed as the reaction proceeds.[5] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.
Visualizations
Reaction Mechanism
Caption: General mechanism for difluoromethylation using this compound.
Troubleshooting Workflow
References
Technical Support Center: Purification of Products from tert-Butyl Chlorodifluoroacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving tert-butyl chlorodifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common products of reactions with this compound?
A1: this compound is a common precursor for the generation of difluorocarbene (:CF₂). This highly reactive intermediate readily reacts with various nucleophiles to introduce a difluoromethyl group (-CF₂H). Common products include:
-
Difluoromethyl ethers: Formed from the reaction with phenols.
-
N-Difluoromethyl compounds: Formed from the reaction with primary and secondary amines, imidazoles, and other N-heterocycles.[1][2]
-
S-Difluoromethyl compounds: Formed from the reaction with thiols.
Q2: What are the typical impurities and byproducts in these reactions?
A2: The nature and amount of impurities and byproducts can vary depending on the substrate and reaction conditions. Some common ones include:
-
Unreacted starting materials: Incomplete reactions can leave residual substrate and this compound.
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Over-reaction products: In the case of alcohols, further reaction of the desired difluoromethyl ether with the alcoholate can lead to the formation of fluoroformals and orthoformates.
-
Products from side reactions of difluorocarbene: Difluorocarbene is highly reactive and can undergo side reactions. For instance, with primary amines, in the presence of a sulfur source, isothiocyanates can be formed.[1][3] Secondary amines may form thiocarbamoyl fluorides.[1][3]
-
Hydrolysis products: this compound can hydrolyze to form tert-butanol and chlorodifluoroacetic acid.
-
Solvent-related impurities: Impurities present in the reaction solvent.
Q3: What are the recommended general purification techniques for these products?
A3: The choice of purification technique depends on the physical and chemical properties of the desired product and its impurities. The most common and effective methods are:
-
Column Chromatography: Silica gel column chromatography is the most widely used technique for purifying difluoromethylated products.
-
Distillation: For volatile liquid products, distillation can be an effective purification method.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can yield highly pure material.
-
Liquid-Liquid Extraction: This is a crucial step in the reaction work-up to separate the product from water-soluble impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane, or a reverse-phase silica column.[4] |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate coated with silica gel. If it decomposes, consider using a different stationary phase like alumina or Florisil, or deactivating the silica gel with a base (e.g., triethylamine).[4] | |
| Poor separation of product and impurities | The eluent system is not optimal. | Systematically screen different solvent systems with varying polarities using TLC to find the optimal conditions for separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is generally recommended. | |
| The sample was overloaded on the column. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). | |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Start with a less polar eluent system and gradually increase the polarity. |
| Streaking or tailing of the product band | The compound is interacting too strongly with the silica gel (common for amines and other basic compounds). | Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system to reduce tailing. |
| The sample was not loaded properly onto the column. | Dissolve the crude product in a minimum amount of solvent and load it as a concentrated band onto the top of the column. For less soluble compounds, a "dry loading" technique can be beneficial.[5] |
Work-up and Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Formation of a stable emulsion during extraction | The two phases have similar densities or there are surfactants present. | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is partially soluble in the aqueous layer | The product has some polarity and can partition between the organic and aqueous phases. | Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of the product. "Salting out" by adding a saturated salt solution to the aqueous layer can decrease the solubility of the organic product in the aqueous phase. |
| Solid precipitate forms at the interface | Insoluble byproducts or salts are forming. | Filter the entire biphasic mixture through a pad of Celite to remove the solid before separating the layers. |
Quantitative Data Summary
| Product Type | Substrate | Purification Method | Typical Yield Range | Reference |
| Aryl Difluoromethyl Ether | Phenol | Column Chromatography | 70-95% | [6] |
| N-Difluoromethyl Aniline | Aniline | Column Chromatography | 60-85% | |
| N-Difluoromethyl Imidazole | Imidazole | Column Chromatography | 50-80% | [7][8] |
Note: The actual yield will depend on the specific substrate, reaction conditions, and the efficiency of the purification process.
Experimental Protocols
General Protocol for Reaction Work-up
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
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Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Detailed Methodology for Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane is typically used for initial packing).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample solution onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or by hand bellows) to start the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions to identify the fractions containing the desired product.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of difluoromethylated products.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CCCC 2002, Volume 67, Issue 9, Abstracts pp. 1335-1344 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with tert-Butyl Chlorodifluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl chlorodifluoroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a precursor for the in-situ generation of difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by various nucleophiles to achieve difluoromethylation. This process is valuable for introducing the -CF₂H group into organic molecules, which can significantly alter their biological and physicochemical properties, such as metabolic stability and lipophilicity.[1][2]
Q2: What is the likely mechanism of difluorocarbene generation from this compound?
A2: While detailed mechanistic studies for the tert-butyl ester are not as common as for the corresponding sodium salt (sodium chlorodifluoroacetate), the generation of difluorocarbene is expected to proceed via a similar pathway.[1][3] The reaction is typically initiated by heat or base, leading to the elimination of tert-butanol and carbon dioxide, along with a chloride ion, to generate the difluorocarbene intermediate.
Q3: What are the storage and handling recommendations for this compound?
A3: this compound should be stored in a cool, dry place away from incompatible materials such as strong acids, strong bases, and moisture. Due to the potential for hydrolysis of the tert-butyl ester, it is crucial to handle the reagent under anhydrous conditions. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not observing any formation of my desired difluoromethylated product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in difluoromethylation reactions using this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Yield
References
Navigating the Reactivity of tert-Butyl Chlorodifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of solvent choice on the reactivity of tert-butyl chlorodifluoroacetate. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide leverages established principles of physical organic chemistry and data from analogous compounds, such as tert-butyl chloroacetate and tert-butyl chloroformate, to provide a predictive framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound influence its reactivity?
A1: The presence of a tertiary carbon atom attached to the ester group makes this compound susceptible to reactions that proceed through a carbocation intermediate, characteristic of SN1 and E1 pathways. The electron-withdrawing nature of the two fluorine atoms on the adjacent carbon can influence the stability of this potential carbocation and the overall reaction kinetics.
Q2: What are the primary reaction pathways I should expect?
A2: You should anticipate a competition between substitution (SN1) and elimination (E1) reactions. The choice of solvent will be a critical factor in determining the predominant pathway and the product distribution.
Q3: How do I select an appropriate solvent for my reaction?
A3: The choice of solvent depends on the desired outcome.
-
For substitution (SN1): Polar protic solvents are generally preferred as they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[1][2][3]
-
For elimination (E1): While polar protic solvents can also facilitate E1 reactions, the outcome can be sensitive to the nucleophilicity and basicity of the solvent. In some cases, less nucleophilic, polar aprotic solvents might be employed to favor elimination.
-
To minimize side reactions: Consider the use of polar aprotic solvents if you wish to suppress solvolysis and favor reactions with a specific nucleophile.[2]
Q4: What are the common side products, and how can I minimize them?
A4: The most common side product is isobutylene, formed via an E1 elimination pathway. To minimize its formation, you can try using a less polar or a polar aprotic solvent, which may disfavor the formation of the carbocation intermediate required for elimination. Additionally, running the reaction at lower temperatures can sometimes favor the substitution pathway.
Q5: Are there any specific safety precautions for working with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction | Solvent is not polar enough to support ionization. | Switch to a more polar solvent, such as a polar protic solvent (e.g., water, methanol, ethanol) or a polar aprotic solvent with a high dielectric constant (e.g., DMSO, acetonitrile).[1] |
| Predominance of elimination product (isobutylene) | The solvent is strongly promoting the E1 pathway. | Try a solvent that is less effective at stabilizing the carbocation, such as a less polar solvent or a polar aprotic solvent. Lowering the reaction temperature may also help. |
| Formation of multiple unidentified byproducts | Decomposition of the starting material or product. | Ensure the reaction is run under anhydrous conditions if your reagents are water-sensitive. Consider using a less nucleophilic solvent to minimize side reactions. Tert-butyl chloroformate, a related compound, is known to be unstable.[6][7] |
| Reaction is too fast to control | The solvent is excessively stabilizing the transition state. | Select a solvent with a lower dielectric constant or one that is less capable of hydrogen bonding to moderate the reaction rate. |
Data Presentation
Table 1: Properties of Common Laboratory Solvents
This table provides a reference for selecting solvents based on their physical properties, which in turn influence their effect on reaction kinetics.
| Solvent | Dielectric Constant (at 25 °C) | Type | Relative Polarity |
| Water | 78 | Polar Protic | 1.000 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 0.444 |
| Acetonitrile | 37 | Polar Aprotic | 0.460 |
| Methanol | 33 | Polar Protic | 0.762 |
| Ethanol | 24.5 | Polar Protic | 0.654 |
| Acetone | 21 | Polar Aprotic | 0.355 |
| Dichloromethane | 9.1 | Polar Aprotic | 0.309 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 0.207 |
| Diethyl Ether | 4.3 | Nonpolar | 0.117 |
| Toluene | 2.4 | Nonpolar | 0.099 |
| Hexane | 1.9 | Nonpolar | 0.009 |
Data sourced from multiple references.[1][8]
Table 2: Predicted Impact of Solvent Class on this compound Reactivity (Hypothetical)
This table presents the expected trends in reaction rate and product distribution based on the principles of solvent effects on SN1/E1 reactions involving analogous tert-butyl esters.
| Solvent Class | Expected Relative Rate of Ionization | Predominant Reaction Pathway(s) | Expected Major Product(s) |
| Polar Protic (e.g., H₂O, MeOH) | High | SN1, E1 | Substitution product, Elimination product |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | SN1, E1 | Substitution product, Elimination product |
| Nonpolar (e.g., Hexane, Toluene) | Low | Minimal reaction | Starting material recovered |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This is a generalized procedure that should be adapted based on the specific nucleophile and solvent used.
-
Reagent Preparation: Dissolve the nucleophile in the chosen solvent in a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
-
Reaction Initiation: Add this compound to the solution of the nucleophile. The addition can be done dropwise if the reaction is expected to be exothermic.
-
Temperature Control: Maintain the desired reaction temperature using a suitable heating or cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product by a suitable method, such as column chromatography or distillation, and characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry).
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision tree for solvent selection based on the desired reaction outcome.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing Temperature Control in tert-Butyl chlorodifluoroacetate Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during experiments involving tert-Butyl chlorodifluoroacetate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for reactions involving this compound?
A1: The optimal temperature for reactions with this compound is highly dependent on the specific reaction type, solvent, and catalyst used. For instance, in the synthesis of related compounds like tert-butyl chloroacetate, reaction temperatures can range from 20-35°C or even 80-110°C under pressure. It is crucial to consult literature for analogous reactions and to perform small-scale optimization experiments to determine the ideal temperature for your specific application.
Q2: Is this compound thermally stable?
A2: While specific data on the thermal decomposition of this compound is limited, related chlorodifluoroacetate compounds are known to be thermally sensitive. For example, sodium chlorodifluoroacetate can undergo violent exothermic decomposition if the reaction temperature is not carefully controlled. The tert-butyl ester group itself can be cleaved at elevated temperatures, with thermal deprotection often carried out at temperatures between 120-240°C. Therefore, it is critical to handle this compound with care and avoid excessive heating unless required by the protocol.
Q3: How can I monitor the temperature of my reaction effectively?
A3: Accurate temperature monitoring is critical. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For reactions requiring precise temperature control, an oil bath, heating mantle with a proportional-integral-derivative (PID) controller, or a cryostat for low-temperature reactions is recommended. Regular monitoring is essential to prevent temperature fluctuations that could affect reaction outcomes and safety.
Q4: What are the signs of a potential runaway reaction or decomposition?
A4: Signs of a potential runaway reaction include a rapid, uncontrolled increase in temperature, a sudden change in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture. If any of these signs are observed, immediate cooling of the reaction vessel and preparation for emergency shutdown procedures are imperative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield | Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques like TLC or GC-MS. |
| Reaction temperature is too high, causing decomposition of the starting material or product. | Lower the reaction temperature. Consider if the desired transformation can be achieved under milder conditions, for example, by using a more active catalyst or a different solvent. | |
| Formation of multiple by-products | Incorrect reaction temperature leading to side reactions. | Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal point for selectivity. Analyze by-products to understand the side reactions occurring. |
| Localized heating ("hot spots") in the reaction mixture. | Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. For larger scale reactions, consider mechanical stirring. | |
| Reaction appears to stall or proceed very slowly | Insufficient thermal energy to overcome the activation energy. | Cautiously increase the reaction temperature, ensuring it remains below the decomposition temperature of any sensitive components. |
| Inadequate temperature control leading to fluctuations. | Utilize a more precise temperature control system, such as a PID controller or a constant temperature bath. | |
| Evidence of decomposition (e.g., charring, dark coloration) | Exceeding the thermal stability limit of the reagent or product. | Immediately cool the reaction. Re-evaluate the experimental protocol and consider running the reaction at a significantly lower temperature. If high temperatures are necessary, consider using a flow chemistry setup where the residence time at high temperature is minimized. |
| Inconsistent results between batches | Poor temperature control and reproducibility. | Standardize the heating and cooling procedures. Ensure that the temperature is monitored and recorded consistently for each experiment. |
Experimental Protocols
General Protocol for a Difluoromethylation Reaction with this compound
This is a generalized protocol and must be adapted and optimized for specific substrates and reaction conditions.
-
Preparation: In a clean, dry, three-necked flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for inert gas (e.g., Argon or Nitrogen), add the substrate and the appropriate dry solvent.
-
Inert Atmosphere: Purge the flask with the inert gas for 10-15 minutes.
-
Temperature Control: Place the flask in a suitable heating or cooling bath to bring the reaction mixture to the desired initial temperature.
-
Reagent Addition: Dissolve this compound and any other reagents (e.g., catalyst, base) in the reaction solvent. Add this solution to the reaction flask dropwise using a syringe pump over a set period to maintain a constant internal temperature.
-
Reaction Monitoring: Monitor the internal temperature of the reaction closely throughout the addition and for the entire reaction duration. Take aliquots at regular intervals to monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a suitable quenching agent. Proceed with the standard extraction and purification procedures.
Visualizations
Experimental Workflow for Temperature-Critical Reactions
Caption: Workflow for experiments requiring precise temperature control.
Troubleshooting Logic for Temperature-Related Issues
Caption: Decision tree for troubleshooting temperature-related experimental issues.
Technical Support Center: Scaling Up Reactions with tert-Butyl Chlorodifluoroacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely scaling up reactions involving tert-butyl chlorodifluoroacetate. The information is presented in a question-and-answer format to address specific issues you may encounter.
Disclaimer: The following guidance is based on general chemical safety principles and data from related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult the specific SDS for this compound provided by your supplier and conduct a thorough risk assessment before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on analogous compounds like tert-butyl chloroacetate, the primary hazards are likely to include:
-
Flammability: The compound may be a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Toxicity: It may be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Corrosivity: It may cause severe skin burns and eye damage.[1]
-
Lachrymator: The substance may irritate the eyes and cause tearing.[1]
Q2: What are the typical storage and handling conditions for this compound?
A2: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[3] Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]
Q3: What are the potential thermal decomposition products?
A3: Thermal decomposition of similar chlorinated and fluorinated esters can release irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is not proceeding to completion. | - Insufficient reaction temperature.- Poor mixing.- Deactivated catalyst or reagent. | - Gradually increase the reaction temperature while monitoring for exotherms.- Ensure adequate agitation for the reaction scale.- Use fresh or properly stored reagents and catalysts. |
| Formation of significant byproducts. | - Reaction temperature is too high.- Incorrect stoichiometry.- Presence of impurities. | - Lower the reaction temperature.- Carefully control the addition rate of reagents.- Ensure all starting materials and solvents are pure. |
| Exothermic reaction becomes uncontrollable. | - Poor heat dissipation at a larger scale.- Addition of reagents is too fast. | - Ensure the reactor is adequately sized and equipped for heat removal (e.g., cooling jacket, condenser).- Slow down the rate of reagent addition.- Have an emergency cooling bath (e.g., ice water) readily available. |
| Pressure buildup in the reactor. | - Gas evolution from the reaction.- Reaction temperature exceeding the solvent's boiling point. | - Ensure the reactor is properly vented.- Maintain the reaction temperature below the solvent's boiling point. |
Experimental Protocols
General Protocol for a Trial Scale-Up Reaction (Illustrative Example)
This is a generalized protocol and must be adapted based on your specific reaction conditions and a thorough risk assessment.
-
Reactor Setup:
-
Choose a reactor with a volume at least 4-5 times the planned reaction volume.
-
Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Preparation:
-
Charge the reactor with the substrate and solvent.
-
Begin agitation and bring the mixture to the desired initial temperature.
-
Prepare a solution of this compound in a suitable solvent in the addition funnel.
-
-
Reaction Execution:
-
Slowly add the this compound solution to the reactor over a planned period, monitoring the internal temperature closely.
-
Maintain the reaction temperature within the desired range using external cooling as needed.
-
After the addition is complete, continue to stir the reaction mixture for the specified time.
-
-
Workup and Quenching:
-
Cool the reaction mixture to a safe temperature.
-
Slowly and carefully add a quenching agent (e.g., a weak base solution) to neutralize any unreacted reagents, monitoring for any gas evolution or temperature increase.
-
-
Isolation and Purification:
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product using an appropriate technique (e.g., chromatography or distillation).
-
Visualizations
Caption: A typical workflow for scaling up chemical reactions.
References
Validation & Comparative
A Comparative Guide to tert-Butyl Chlorodifluoroacetate and Other Fluoroalkylating Agents for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluoroalkyl groups, the difluoromethyl (CF2H) moiety has garnered significant interest due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This guide provides a comparative overview of tert-butyl chlorodifluoroacetate and other prominent fluoroalkylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Difluoromethylating Agents
The choice of a difluoromethylating agent is dictated by factors such as substrate scope, reaction efficiency, functional group tolerance, and operational simplicity. While a direct head-to-head comparison under identical conditions is often unavailable in the literature, we can draw meaningful comparisons from existing studies on various classes of reagents.
Here, we present a summary of the performance of this compound, represented by the closely related ethyl iododifluoroacetate in a copper-catalyzed reaction, and compare it with other common difluoromethylating agents.
| Reagent/Method | Typical Substrates | General Yields | Key Advantages | Key Limitations |
| This compound (via Copper Catalysis) | Indoles, Propargylamides | Good to Excellent | Utilizes a relatively simple and accessible reagent.[1] | Requires a catalyst; mechanism may involve radical intermediates.[1] |
| Zinc Difluoromethanesulfinate (DFMS) | Heterocycles, Enones, Thiols | Good to Excellent | Bench-stable solid, operationally simple, broad substrate scope.[2] | Often requires an oxidant like tert-butyl hydroperoxide.[2] |
| Hypervalent Iodine Reagents | Heterocycles | Moderate to Good | Can be used in photolytic C-H difluoromethylation.[2] | Can be complex to synthesize and may have limited stability. |
| Photoredox Catalysis (e.g., with NaSO2CF2H) | Heterocycles, Drug Molecules | Moderate to Excellent | Mild reaction conditions using visible light, good for late-stage functionalization.[2][3] | Requires a photocatalyst and light source; can be sensitive to reaction parameters.[3] |
| Bromodifluoromethane (with Metallaphotoredox Catalysis) | Aryl and Heteroaryl Bromides | Good | Effective for a wide range of aryl bromides under mild conditions.[4] | Requires a dual catalytic system (nickel and photoredox catalyst).[4] |
Experimental Data: Copper-Catalyzed Difluoromethylation of Indoles
A study on the copper-catalyzed difluoromethylation of propargylamide-substituted indoles using ethyl iododifluoroacetate provides valuable insights into the expected performance of chlorodifluoroacetate esters like this compound.[1] The reaction proceeds via a radical cascade cyclization process to afford difluoromethylated indoloazepinone derivatives.
Table 1: Copper-Catalyzed Difluoromethylation of Propargylamide-Substituted Indoles with Ethyl Iododifluoroacetate [1]
| Entry | Substrate (Indole Derivative) | Product | Yield (%) |
| 1 | N-Phenyl-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide | 5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative | 82 |
| 2 | N-(4-Fluorophenyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide | 5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative | 85 |
| 3 | N-(4-Chlorophenyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide | 5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative | 88 |
| 4 | N-(4-Bromophenyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide | 5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative | 86 |
| 5 | N-(p-Tolyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide | 5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative | 78 |
| 6 | N-(4-Methoxyphenyl)-2-(1H-indol-2-yl)-N-(prop-2-yn-1-yl)acetamide | 5-(difluoromethyl)-6,11-dihydro-5H-indolo[2,3-c]azepin-6-one derivative | 75 |
| 7 | N-Phenyl-2-(1H-indol-3-yl)-N-(prop-2-yn-1-yl)acetamide | 7-(difluoromethyl)-6,7-dihydro-12H-indolo[3,2-d]azepin-6-one derivative | 76 |
| 8 | N-(4-Fluorophenyl)-2-(1H-indol-3-yl)-N-(prop-2-yn-1-yl)acetamide | 7-(difluoromethyl)-6,7-dihydro-12H-indolo[3,2-d]azepin-6-one derivative | 79 |
Experimental Protocols
General Procedure for Copper-Catalyzed Difluoromethylation of Propargylamide-Substituted Indoles: [1]
A mixture of the propargylamide-substituted indole (0.2 mmol), CuI (0.1 mmol), and ethyl iododifluoroacetate (0.4 mmol) in DMSO (2 mL) is stirred at 80 °C under an argon atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Mechanistic Insights and Visualizations
The copper-catalyzed difluoromethylation with chlorodifluoroacetate esters is proposed to proceed through a radical-mediated pathway. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.
Caption: Proposed catalytic cycle for copper-catalyzed difluoromethylation.
Caption: General workflow for a catalytic difluoromethylation reaction.
Conclusion
This compound, as a representative of chlorodifluoroacetate esters, presents a viable and effective option for the introduction of the difluoromethyl group, particularly in the context of copper-catalyzed reactions with nitrogen-containing heterocycles. Its performance is comparable to other modern difluoromethylating agents, offering good to excellent yields for specific substrate classes. The choice of reagent will ultimately depend on the specific synthetic challenge, including the nature of the substrate, desired functional group tolerance, and available laboratory infrastructure. This guide provides a foundational understanding to assist researchers in making an informed decision for their fluoroalkylation strategies in the pursuit of novel therapeutic agents.
References
- 1. Copper-catalyzed difluoromethylation of propargylamide-substituted indoles: synthesis of mono- and bis-difluoromethylated indoloazepinone derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Efficacy of tert-Butyl chlorodifluoroacetate vs. trifluoromethylating agents
The introduction of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern drug design and materials science. Its unique electronic and lipophilic properties can dramatically enhance the metabolic stability, bioavailability, and binding affinity of parent molecules. Consequently, a diverse array of reagents has been developed to perform trifluoromethylation. This guide provides a comparative overview of the most common classes of trifluoromethylating agents, their mechanisms, and experimental considerations.
Clarification on the Role of Chlorodifluoroacetates
Before comparing mainstream trifluoromethylating agents, it is crucial to clarify the role of compounds like tert-Butyl chlorodifluoroacetate and its more commonly used salt, sodium chlorodifluoroacetate (SCDA). Contrary to what their name might suggest, these reagents are not direct sources of the trifluoromethyl (CF₃) group. Instead, they serve primarily as precursors to **difluorocarbene (:CF₂) **.[1][2]
Upon heating, SCDA undergoes decarboxylation to generate the highly reactive difluorocarbene intermediate.[2][3] This species is then trapped by nucleophiles, leading to difluoromethylation (introduction of a –CHF₂ group), not trifluoromethylation.[1][3] While trifluoromethylation can be achieved using SCDA in the presence of a fluoride source, its primary and most widespread application is in difluoromethylation.[2] Therefore, it is not meaningful to directly compare its "efficacy" against true trifluoromethylating agents.
This guide will focus on reagents designed specifically for the direct introduction of the –CF₃ group.
Major Classes of Trifluoromethylating Agents
Trifluoromethylating agents are generally categorized based on the nature of the "CF₃" species they deliver: a nucleophile (CF₃⁻), an electrophile (CF₃⁺), or a radical (CF₃•). The choice of reagent is dictated by the electronic nature of the substrate and the desired bond construction.
dot
Caption: General Mechanistic Pathways in Trifluoromethylation.
Comparison of Key Trifluoromethylating Agents
The following table summarizes the characteristics of prominent trifluoromethylating agents.
| Reagent/Class | Type | Common Reagents | Typical Substrates | Advantages | Limitations |
| Nucleophilic | CF₃⁻ source | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, Ketones, Esters, Imines | Commercially available, high yields for carbonyl additions, well-understood mechanism. | Requires a stoichiometric fluoride or alkoxide initiator; can be sensitive to moisture. |
| Electrophilic | CF₃⁺ source | Togni's Reagents , Umemoto's Reagents | β-Ketoesters, Silyl Enol Ethers, Phenols, Anilines, Thiols, Phosphines. | Broad substrate scope for nucleophiles, bench-stable solids, effective for late-stage functionalization. | Can be expensive, may require specific bases or catalysts for optimal reactivity. |
| Radical | CF₃• source | Langlois' Reagent (NaSO₂CF₃), CF₃I | Alkenes, Alkynes, (Hetero)arenes, Aryl Boronic Acids. | Tolerant of many functional groups, mild reaction conditions (often photoredox or metal-catalyzed). | Often requires an initiator (oxidant, light, metal catalyst); regioselectivity can be an issue with arenes. |
Experimental Protocols
Below are representative protocols for common trifluoromethylation reactions. Researchers should always first consult the specific literature for their substrate of interest and perform appropriate risk assessments.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
This protocol describes the general procedure for the addition of a trifluoromethyl group to a carbonyl compound.
Materials:
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Ketone (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃, 1.2 mmol, 1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash Reagent (1.2 mmol) via syringe.
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Slowly add the TBAF solution (0.1 mmol) dropwise. The reaction is often exothermic.
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL) and stir for 1 hour to hydrolyze the silyl ether intermediate.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: Copper-Mediated Radical Trifluoromethylation of an Aryl Boronic Acid
This protocol is adapted from published methods for the trifluoromethylation of arylboronic acids using Langlois' reagent.[1]
Materials:
-
Aryl boronic acid (0.5 mmol)
-
Sodium Trifluoromethanesulfinate (Langlois' Reagent, 1.5 mmol, 3.0 equiv)
-
Copper(I) Chloride (CuCl, 0.5 mmol, 1.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (2.0 mmol, 4.0 equiv)
-
Methanol (MeOH), Dichloromethane (DCM), Water (H₂O) in a 5:5:4 ratio
Procedure:
-
To a 20 mL vial open to the air, add the aryl boronic acid (0.5 mmol), Langlois' Reagent (1.5 mmol), and CuCl (0.5 mmol).
-
Add the solvent mixture (2.5 mL MeOH, 2.5 mL DCM, 2.0 mL H₂O).
-
Stir the resulting suspension at room temperature.
-
Add the TBHP solution (2.0 mmol) dropwise over 5 minutes.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for performing and analyzing a trifluoromethylation reaction in a research setting.
dot
// Define nodes Start [label="Start:\nSubstrate & Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert atmosphere, solvent, cooling)"]; Addition [label="Reagent Addition\n(Initiator, CF₃ source)"]; Reaction [label="Reaction Monitoring\n(TLC / LC-MS)"]; Workup [label="Aqueous Workup\n(Quench, Extract, Wash)"]; Purification [label="Purification\n(Column Chromatography)"]; Analysis [label="Product Analysis\n(NMR, MS, HRMS)"]; End [label="End:\nPure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges Start -> Setup; Setup -> Addition; Addition -> Reaction; Reaction -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; Reaction -> Reaction [label="Incomplete", headport="e", tailport="e"]; }
Caption: A Typical Trifluoromethylation Experimental Workflow.
Conclusion
The field of trifluoromethylation is rich with diverse and powerful reagents. While chlorodifluoroacetates are valuable precursors for difluorocarbene chemistry, they are not direct trifluoromethylating agents. For the direct installation of a –CF₃ group, researchers can choose from a well-established toolkit of nucleophilic, electrophilic, and radical reagents. The optimal choice depends critically on the substrate's structure and reactivity. Understanding the distinct mechanisms and experimental requirements of reagents like the Ruppert-Prakash reagent, Togni's reagents, and Langlois' reagent is key to successfully incorporating the trifluoromethyl motif in modern chemical synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl Chlorodifluoroacetate
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the quantification of tert-Butyl chlorodifluoroacetate, a key building block in the synthesis of various pharmaceutical compounds. The focus is on two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Core Principles of Analytical Method Validation
The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose. The International Council for Harmonisation (ICH) provides a framework for validating analytical methods, focusing on several key parameters to ensure the reliability and accuracy of the results.[1][2][3][4][5] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) and is considered at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods for this compound
The following sections provide a detailed comparison of hypothetical validated Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) methods for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often employed to improve its volatility and chromatographic behavior.[6][7]
Experimental Protocol:
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization: To 1 mL of each standard and sample solution, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added as a derivatizing agent. The mixture is heated at 60°C for 30 minutes.
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
-
Summary of Validation Data for GC-MS Method:
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability: < 1.5%, Intermediate Precision: < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Robustness | Unaffected by minor changes in oven temperature ramp rate and carrier gas flow rate. |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct measurement of the analyte concentration against a certified internal standard, without the need for a calibration curve of the analyte itself. The distinct signal of the tert-butyl group in this compound makes it an ideal candidate for qNMR analysis.[8]
Experimental Protocol:
-
Sample Preparation: Approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) are accurately weighed into a vial.
-
Dissolution: The mixture is dissolved in 1 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer
-
Probe: 5 mm BBO probe
-
Temperature: 25°C
-
Pulse Sequence: A standard 90° pulse sequence is used.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Spectral Width: 20 ppm
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication factor of 0.3 Hz prior to Fourier transformation. The spectra are manually phased and baseline corrected. The integrals of the tert-butyl signal of the analyte and a well-resolved signal of the internal standard are carefully determined.
Summary of Validation Data for ¹H NMR Method:
| Validation Parameter | Result |
| Specificity | High resolution allows for clear distinction of analyte signals from impurities. |
| Linearity (r²) | Not applicable (direct quantification against internal standard). |
| Range | Dependent on the amount of sample and internal standard used. |
| Accuracy (% Recovery) | 99.0% - 100.5% |
| Precision (%RSD) | Repeatability: < 1.0%, Intermediate Precision: < 1.5% |
| Limit of Detection (LOD) | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 mg/mL |
| Robustness | Unaffected by minor variations in temperature and pulse sequence parameters. |
Performance Comparison
| Feature | GC-MS | ¹H NMR |
| Principle | Chromatographic separation followed by mass-based detection. | Nuclear magnetic resonance of atomic nuclei. |
| Sample Preparation | Requires derivatization and preparation of calibration standards. | Simple mixing of sample and internal standard. |
| Quantification | Relative quantification based on a calibration curve. | Absolute quantification against a certified internal standard. |
| Sensitivity | High (µg/mL to ng/mL levels). | Moderate (mg/mL levels). |
| Specificity | High, based on retention time and mass fragmentation pattern. | Very high, based on unique chemical shifts and coupling constants. |
| Throughput | Moderate, due to chromatographic run times. | High, with short acquisition times per sample. |
| Cost | Lower initial instrument cost, higher consumable costs. | Higher initial instrument cost, lower consumable costs. |
Visualizing the Workflow and Decision Process
To further aid in the understanding of analytical method validation and selection, the following diagrams illustrate the general workflow and the logical considerations involved.
Caption: General workflow for analytical method validation.
Caption: Decision factors for analytical method selection.
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of tert-Butyl Chlorodifluoroacetate Reactivity: A Guide for Researchers
A comprehensive review of tert-Butyl chlorodifluoroacetate as a potential difluorocarbene precursor reveals a notable absence of published experimental data on its reactivity. Despite extensive literature searches, no specific protocols or quantitative performance metrics for its use in difluoromethylation or difluorocyclopropanation reactions were identified. This guide, therefore, provides a comparative analysis of well-established alternative reagents used for difluorocarbene generation, offering researchers and drug development professionals a practical overview of the current landscape. We will also present a theoretical reaction pathway for this compound based on the known chemistry of analogous compounds.
Theoretical Reactivity of this compound
Based on the reactivity of other chlorodifluoroacetate esters and salts, it is hypothesized that this compound could serve as a precursor to difluorocarbene (:CF₂). The generation of this reactive intermediate would likely proceed through a base-induced elimination or thermal decomposition. The tert-butyl group, being bulky, might influence the reaction conditions required for decomposition compared to smaller alkyl esters.
A proposed mechanism for the generation of difluorocarbene from this compound is outlined below. This pathway involves the removal of the acidic proton alpha to the carbonyl group, followed by the elimination of the tert-butoxycarbonyl group and a chloride ion to yield the difluorocarbene.
Caption: Proposed generation of difluorocarbene from this compound.
Comparative Analysis of Alternative Difluorocarbene Precursors
Given the lack of data for this compound, we will now focus on the reactivity and experimental data for three commonly employed difluorocarbene precursors: Sodium Chlorodifluoroacetate, (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), and Diethyl Bromodifluoromethylphosphonate.
Data Presentation: Reactivity Comparison
The following tables summarize the typical reaction conditions and yields for the difluoromethylation of phenols and thiols, as well as the difluorocyclopropanation of alkenes, using these alternative reagents.
Table 1: O- and S-Difluoromethylation of Phenols and Thiols
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Chlorodifluoroacetate | 4-Methoxythiophenol | K₂CO₃ | DMF | 95 | 8 | 93[1] |
| Sodium Chlorodifluoroacetate | Phenylselenol | K₂CO₃ | DMF | 95 | 8 | 85[1] |
| TMSCF₂Br | Phenol | KOtBu | Toluene | 25 | 1 | 85 |
| TMSCF₂Br | 4-Bromophenol | KOtBu | Toluene | 25 | 1 | 92 |
| Diethyl Bromodifluoromethylphosphonate | 2-Acetylphenol | KOH | MeCN/H₂O | RT | 2 | 82[2] |
| Diethyl Bromodifluoromethylphosphonate | 4-Nitrophenol | KOH | MeCN/H₂O | RT | 0.5 | 96[3] |
Table 2: Difluorocyclopropanation of Alkenes
| Reagent | Alkene Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Chlorodifluoroacetate | Styrene | Diglyme | 180 | 2 | 75 |
| Sodium Chlorodifluoroacetate | 1-Octene | Diglyme | 180 | 2 | 60 |
| TMSCF₂Br | Styrene | Toluene | 110 | 12 | 85 |
| TMSCF₂Br | (E)-4-Octene | Toluene | 110 | 12 | 78 |
| TFDA | n-Butyl acrylate | Neat | 120 | 48 | 76 |
Experimental Protocols and Reaction Pathways
Sodium Chlorodifluoroacetate
This inexpensive and stable solid is a widely used difluorocarbene source. It typically requires elevated temperatures for decarboxylation to generate the difluorocarbene.
Experimental Protocol for S-Difluoromethylation: To a solution of the thiol (1.0 mmol) and K₂CO₃ (1.5 mmol) in DMF (5 mL) is added sodium chlorodifluoroacetate (2.0 mmol). The mixture is heated to 95 °C and stirred for 8 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated to give the product.[1]
Caption: Difluorocarbene generation from Sodium Chlorodifluoroacetate.
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
TMSCF₂Br is a versatile reagent that can generate difluorocarbene under milder conditions compared to sodium chlorodifluoroacetate, often at room temperature with a suitable base.
Experimental Protocol for C-H Difluoromethylation of Esters: To a solution of the ester (0.2 mmol) and KOtBu (0.4 mmol) in toluene (2 mL) is added TMSCF₂Br (0.3 mmol) at room temperature. The reaction is stirred for 1-12 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product.
Caption: Difluorocarbene generation from TMSCF₂Br.
Diethyl Bromodifluoromethylphosphonate
This commercially available phosphonate is an efficient difluorocarbene precursor that undergoes facile P-C bond cleavage upon basic hydrolysis, even at low temperatures.[3]
Experimental Protocol for O-Difluoromethylation of Phenols: To a solution of the phenol (1.0 mmol) and KOH (20 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) at -30 °C is added diethyl bromodifluoromethylphosphonate (2.1 mmol). The mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then extracted with an appropriate organic solvent, dried, and purified by chromatography.[2]
Caption: Difluorocarbene generation from Diethyl Bromodifluoromethylphosphonate.
Conclusion
While this compound remains an under-explored reagent for difluorocarbene generation, a range of effective and well-documented alternatives are available to the research community. Sodium chlorodifluoroacetate offers a cost-effective, albeit high-temperature, option. In contrast, TMSCF₂Br and diethyl bromodifluoromethylphosphonate provide pathways to difluorocarbene under milder conditions, expanding the substrate scope and functional group tolerance. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. Further research into the reactivity of this compound is warranted to determine its potential utility and place within the synthetic chemist's toolkit.
References
No Cross-Reactivity Studies Found for tert-Butyl Chlorodifluoroacetate
A comprehensive search for cross-reactivity studies involving tert-Butyl chlorodifluoroacetate has yielded no specific experimental data or comparative analyses. Despite a thorough review of scientific literature and chemical databases, information regarding the cross-reactivity of this compound with other substances, particularly in biological or immunological assays, appears to be unavailable at this time.
The investigation sought to identify studies that would provide quantitative data on the potential for this compound to be mistakenly identified as other structurally similar or dissimilar molecules in various analytical methods. Such data is crucial for researchers, scientists, and drug development professionals to ensure the specificity and accuracy of their experimental results.
The search included queries for:
-
Specific cross-reactivity studies involving this compound.
-
Immunoassays or other analytical methods developed for the detection of this compound that might include cross-reactivity panels.
-
Studies on the biological activity or metabolic pathways of this compound that could infer potential cross-reactive interactions.
Unfortunately, the search results were limited to basic chemical and physical properties, supplier information, and unrelated research on the reactivity of the tert-butyl functional group in other chemical contexts. No publications detailing experimental protocols or presenting data on the cross-reactivity of this compound were identified.
Due to the absence of available data, it is not possible to provide a comparison guide, summarize quantitative data in tables, detail experimental protocols, or create the requested visualizations related to the cross-reactivity of this compound. The lack of such information suggests that this specific area of research may not have been publicly investigated or reported.
For researchers and professionals in drug development, this highlights a potential knowledge gap. Should the cross-reactivity of this compound be a critical factor in a particular application, it would be necessary to conduct de novo studies to determine its cross-reactivity profile against relevant compounds.
A Comparative Guide to Difluorocarbene Reagents: Benchmarking tert-Butyl Chlorodifluoroacetate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of difluoromethyl and difluoromethylene groups into organic molecules is a pivotal strategy in modern drug discovery and materials science. These fluorinated motifs can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. At the heart of many synthetic routes to these valuable compounds lies the generation of difluorocarbene (:CF₂), a highly reactive intermediate. A variety of reagents have been developed to serve as precursors for this key species. This guide provides an objective comparison of the performance of several common difluorocarbene reagents, with a focus on tert-Butyl chlorodifluoroacetate and its close chemical relatives.
Performance Comparison of Difluorocarbene Reagents
To facilitate a direct comparison, the following table summarizes the performance of various reagents in the difluorocyclopropanation of a common benchmark substrate, styrene. While direct experimental data for this compound is limited in the reviewed literature, the data for Sodium chlorodifluoroacetate is presented as a close analog. The tert-butyl ester is expected to exhibit similar reactivity in generating difluorocarbene, though optimal reaction conditions may vary due to differences in solubility and thermal stability.
| Reagent | Structure | Typical Reaction Conditions | Yield of 1,1-difluoro-2-phenylcyclopropane | Reference |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Diglyme, 180-190 °C, several hours | Good to excellent | [1][2] |
| THF, Microwave, 170 °C, 5 min | Good isolated yields | [1] | ||
| Trimethylsilyl)trifluoromethane (TMSCF₃) | (CH₃)₃SiCF₃ | THF, NaI (catalyst), 60-70 °C, several hours | High yields (e.g., 83% under flow conditions) | [2][3][4] |
| Trimethylsilyl difluoro(fluorosulfonyl)acetate (TFDA) | FSO₂CF₂CO₂Si(CH₃)₃ | Toluene, NaF (catalyst), 105 °C | High yields, even for electron-deficient alkenes | [5][6] |
| (Triphenylphosphonio)difluoroacetate (PDFA) | (C₆H₅)₃P⁺CF₂CO₂⁻ | Xylene, 90 °C | Effective for cyclopropanation | [4] |
Experimental Protocols
Detailed methodologies for the difluorocyclopropanation of an alkene using the benchmarked reagents are provided below.
Protocol 1: Difluorocyclopropanation using Sodium Chlorodifluoroacetate (Thermal Method)
This protocol is adapted from established literature procedures for the thermal generation of difluorocarbene from sodium chlorodifluoroacetate.[1][2]
Materials:
-
Alkene (e.g., styrene)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Diglyme (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous diglyme.
-
Add sodium chlorodifluoroacetate (1.5 - 2.0 equiv).
-
Heat the reaction mixture to 180-190 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction typically requires several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Difluorocyclopropanation using TMSCF₃ and NaI
This protocol describes the popular method for difluorocarbene generation from TMSCF₃ using a catalytic amount of sodium iodide.[2][3][4]
Materials:
-
Alkene (e.g., styrene)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium iodide (NaI)
-
Anhydrous THF
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv), anhydrous THF, and sodium iodide (0.1 - 0.2 equiv).
-
Add TMSCF₃ (1.5 - 2.0 equiv) to the mixture.
-
Heat the reaction mixture to 60-70 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Difluorocyclopropanation using TFDA and NaF
This protocol outlines the use of TFDA for the efficient generation of difluorocarbene, particularly effective for a broad range of alkenes.[5][6]
Materials:
-
Alkene (e.g., styrene)
-
Trimethylsilyl difluoro(fluorosulfonyl)acetate (TFDA)
-
Sodium fluoride (NaF)
-
Anhydrous toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv), anhydrous toluene, and a catalytic amount of sodium fluoride.
-
Add TFDA (1.2 - 1.5 equiv) to the reaction mixture.
-
Heat the mixture to 105 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow.
Caption: General mechanisms for difluorocarbene generation from various precursors.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Synthetic Utility of tert-Butyl Chlorodifluoroacetate: A Comparative Guide to Difluoromethylation
For researchers, scientists, and drug development professionals, the introduction of a difluoromethyl group (CF2H) is a critical strategy in modifying the physicochemical and biological properties of molecules. This guide provides a comparative analysis of tert-butyl chlorodifluoroacetate as a difluoromethylating agent, evaluating its performance against other common reagents and providing detailed experimental insights.
The difluoromethyl group is a bioisostere of hydroxyl and thiol groups, offering the unique ability to act as a lipophilic hydrogen bond donor. Its incorporation into bioactive compounds can significantly enhance metabolic stability, membrane permeability, and binding affinity. This compound serves as a precursor to difluorocarbene (:CF2), a versatile intermediate for introducing the CF2H moiety.
Mechanism of Action: Difluorocarbene Generation
The primary role of this compound in synthesis is to generate difluorocarbene. This is typically achieved through a thermal or base-induced process. The tert-butyl ester is proposed to undergo a concerted or stepwise elimination to yield difluorocarbene, isobutylene, and carbon dioxide.
Caption: Generation of difluorocarbene from this compound.
Performance Comparison with Alternative Difluoromethylating Agents
The selection of a difluoromethylating agent depends on factors such as substrate scope, reaction conditions, and cost. Below is a comparison of this compound with other common reagents.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| This compound | Thermal or base-mediated | Potentially milder conditions than salts | Limited specific literature data |
| Sodium chlorodifluoroacetate | High temperatures (e.g., 95-120 °C), base | Inexpensive, readily available[1][2] | Requires high temperatures, potential for side reactions |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Fluoride or alkoxide activation | Mild conditions | Stoichiometric fluoride source needed |
| Diethyl bromodifluoromethylphosphonate | Base-mediated | Effective for N-difluoromethylation[3] | Phosphonate byproducts |
| Difluoromethyltriflate (HCF2OTf) | Base, often aqueous conditions | Fast reactions at room temperature[4] | Reagent preparation required |
| Zinc difluoromethylsulfinate (DFMS) | Radical initiator (e.g., TBHP) | Radical pathway, good for heterocycles[5] | Stoichiometric oxidant required |
Case Studies: Difluoromethylation of Heteroatoms
While specific data for this compound is sparse, the reactivity of the closely related sodium salt provides valuable insights into its potential applications.
O-Difluoromethylation of Phenols
The difluoromethylation of phenols to form aryl difluoromethyl ethers is a common application. Using sodium chlorodifluoroacetate, a range of substituted phenols can be efficiently converted.
Table 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate [6]
| Substrate (Phenol) | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Hydroxyacetophenone | Cs2CO3 | DMF | 120 | 94 |
| 4-Cyanophenol | K2CO3 | DMF | 120 | 85 |
| 4-Nitrophenol | K2CO3 | DMF | 120 | 78 |
| 2-Naphthol | K2CO3 | DMF | 120 | 91 |
S-Difluoromethylation of Thiols
Aromatic and heteroaromatic thiols are excellent nucleophiles for trapping difluorocarbene generated from sodium chlorodifluoroacetate.[1]
Table 2: S-Difluoromethylation of Thiols using Sodium Chlorodifluoroacetate [1]
| Substrate (Thiol) | Base | Solvent | Temperature (°C) | Yield (%) |
| Thiophenol | K2CO3 | DMF | 95 | 85 |
| 4-Methylthiophenol | K2CO3 | DMF | 95 | 92 |
| 2-Mercaptobenzimidazole | K2CO3 | DMF | 95 | 78 |
| 2-Mercaptopyridine | K2CO3 | DMF | 95 | 65 |
N-Difluoromethylation of N-Heterocycles
Nitrogen heterocycles can also be difluoromethylated, although regioselectivity can be a challenge.
Table 3: N-Difluoromethylation of Heterocycles using Sodium Chlorodifluoroacetate [1]
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| Indole | K2CO3 | DMF | 95 | 55 |
| Pyrrole | K2CO3 | DMF | 95 | 40 |
| Carbazole | K2CO3 | DMF | 95 | 88 |
Experimental Protocols
Below are detailed experimental protocols for difluoromethylation using sodium chlorodifluoroacetate, which can be adapted for this compound with appropriate optimization of reaction conditions (e.g., temperature and base).
General Procedure for O-Difluoromethylation of Phenols[6]
-
To a round-bottomed flask charged with the phenol (1.0 equiv) and a suitable base (e.g., Cs2CO3, 1.5 equiv) is added dry DMF.
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium chlorodifluoroacetate (2.0-3.0 equiv) is added in one portion.
-
The reaction mixture is heated to 120 °C and stirred for 2-4 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
Caption: Experimental workflow for O-difluoromethylation.
General Procedure for S-Difluoromethylation of Thiols[1]
-
A mixture of the thiol (1.0 equiv), potassium carbonate (2.0 equiv), and sodium chlorodifluoroacetate (2.0 equiv) in DMF is prepared in a sealed tube.
-
The reaction mixture is heated to 95 °C for 12 hours.
-
After cooling, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The residue is purified by flash chromatography to yield the difluoromethyl sulfide.
Conclusion
This compound represents a potentially valuable reagent for difluoromethylation reactions, likely proceeding through the generation of difluorocarbene. While detailed case studies and quantitative data for this specific reagent are not as prevalent in the literature as for its sodium salt counterpart, the established protocols for sodium chlorodifluoroacetate provide a strong foundation for its application. The choice between this compound and other difluoromethylating agents will depend on the specific substrate, desired reaction conditions, and scalability. Further research into the specific advantages and limitations of this compound would be beneficial for its broader adoption in synthetic and medicinal chemistry.
References
- 1. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium chlorodifluoroacetate 96 1895-39-2 [sigmaaldrich.com]
- 4. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate [ouci.dntb.gov.ua]
- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Assessing the Economic Viability of tert-Butyl Chlorodifluoroacetate in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of reagents in multi-step synthesis is a critical decision that balances cost, efficiency, and safety. The introduction of the difluoromethyl group (-CF2H) is a key transformation in medicinal chemistry, as this moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of tert-Butyl chlorodifluoroacetate with other common difluoromethylating agents, supported by experimental data, to aid in the selection of the most economically viable option for specific research and development needs.
While this compound is commercially available, detailed experimental protocols for its direct use as a difluoromethylating agent in peer-reviewed literature are not readily found. Its primary utility may lie as a precursor or in specific, less-documented applications. This guide, therefore, focuses on a comparative analysis of more widely reported and economically significant alternatives: Sodium chlorodifluoroacetate, Ethyl bromodifluoroacetate, and Difluoromethyltriflate (HCF2OTf).
Performance Comparison of Difluoromethylating Agents
The following table summarizes the key performance indicators for the selected difluoromethylating agents based on available literature. A direct comparison with this compound is limited due to the lack of published, detailed experimental protocols for its use in this context.
| Reagent | Typical Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | Data not readily available | Data not readily available | Data not readily available | N/A |
| Sodium chlorodifluoroacetate | Phenols, Thiols, Amines, Selenols | DMF/H₂O, Cs₂CO₃, 120 °C, 2 h | 94% (for 1-(3-chloro-4-hydroxyphenyl)ethan-1-one) | [1][2] |
| Ethyl bromodifluoroacetate | Anilines, Phenols | DMF, LiOH or Cs₂CO₃, rt to 60 °C, 12-24 h | Good to excellent | [3] |
| Difluoromethyltriflate (HCF₂OTf) | Phenols, Thiophenols | MeCN/H₂O, KOH, rt, minutes | High | |
| S-(Difluoromethyl)sulfonium salt | Phenols, Thiophenols | MeCN, LiOH, rt, 12 h | Good to excellent | [4][5] |
Economic Viability: A Cost Comparison
The economic viability of a reagent is a crucial factor in process development and scale-up. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are subject to change and may vary between suppliers.
| Reagent | Supplier Example | Price per Gram (USD) |
| This compound | Santa Cruz Biotechnology | ~$150 |
| Sodium chlorodifluoroacetate | Multiple suppliers | ~$0.50 - $2.00 |
| Ethyl bromodifluoroacetate | Multiple suppliers | ~$15 - $20 |
| Difluoromethyltriflate (HCF₂OTf) | Sigma-Aldrich | ~$166 (for 1 mL, density 1.584 g/mL) |
Detailed Experimental Protocols
Protocol 1: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate[1][2]
This procedure details the difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a round-bottomed flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add dry DMF and deionized water.
-
Degas the solution with a subsurface stream of nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.
-
Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 120 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up involves extraction with an organic solvent, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: Difluoromethylation of an Aniline using Ethyl Bromodifluoroacetate[3]
This protocol describes a general procedure for the N-difluoromethylation of tosyl-protected anilines.
Materials:
-
N-Tosyl-aniline derivative
-
Ethyl bromodifluoroacetate
-
Lithium hydroxide (LiOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add the N-tosyl-aniline derivative (1.0 equiv) and lithium hydroxide (2.0 equiv).
-
Add DMF as the solvent.
-
Add ethyl bromodifluoroacetate (2.0 equiv).
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired N-difluoromethylated product.
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Reaction Pathway: Generation of Difluorocarbene
This diagram illustrates the generally accepted mechanism for the generation of difluorocarbene from halo-difluoroacetate precursors, which is a key intermediate in many difluoromethylation reactions.
Caption: Generation of difluorocarbene from a halo-difluoroacetate precursor.
Experimental Workflow: Screening of Difluoromethylation Conditions
This diagram outlines a logical workflow for the optimization of a difluoromethylation reaction, a common task in drug development.
Caption: A typical workflow for screening and optimizing difluoromethylation reactions.
Conclusion
Based on current literature and supplier information, Sodium chlorodifluoroacetate presents the most economically viable option for large-scale difluoromethylation due to its significantly lower cost, stability, and demonstrated high yields in robust protocols.[1][2] Ethyl bromodifluoroacetate offers a milder, albeit more expensive, alternative that is also commercially available and has shown good to excellent yields.[3] Difluoromethyltriflate is a highly reactive and efficient reagent suitable for rapid, small-scale synthesis where cost is less of a concern.
The economic viability of This compound remains difficult to assess due to the lack of published application data for direct difluoromethylation. While its cost is comparable to some specialized reagents, the absence of established protocols may present a significant barrier to its adoption in multi-step synthesis for drug development. Further research into its reactivity and applications would be necessary to fully evaluate its potential in this context. Researchers and process chemists are encouraged to consider the balance of cost, reaction efficiency, and scalability when selecting a difluoromethylating agent for their specific synthetic needs.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Difluoromethylation of Phenols and Thiophenols with the Sâ(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - The Journal of Organic Chemistry - Figshare [figshare.com]
A Comparative Study of Tert-Butyl Esters in Organic Reactions: A Guide for Researchers
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic use of protecting groups is paramount. Among these, esters are frequently employed to mask the reactivity of carboxylic acids. This guide provides a detailed comparative analysis of tert-butyl esters against other commonly used ester protecting groups: methyl, ethyl, and benzyl esters. The objective is to furnish researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for their synthetic strategies.
At a Glance: Key Properties of Common Ester Protecting Groups
| Protecting Group | Structure | Molecular Weight (of group) | Key Characteristics |
| Methyl Ester | -CH₃ | 15.03 | Smallest ester group, generally stable but susceptible to basic hydrolysis. |
| Ethyl Ester | -CH₂CH₃ | 29.06 | Slightly more sterically hindered and stable than methyl esters. |
| Benzyl Ester | -CH₂Ph | 91.13 | Stable to both acidic and basic conditions; cleaved by hydrogenolysis. |
| Tert-Butyl Ester | -C(CH₃)₃ | 57.12 | Highly stable to basic and nucleophilic conditions; readily cleaved by acid.[1] |
Synthesis of Esters: A Comparative Overview
The choice of esterification method often depends on the substrate's sensitivity and the desired scale of the reaction. Here, we compare common methods for synthesizing methyl, ethyl, benzyl, and tert-butyl esters.
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of a carboxylic acid with an excess of the corresponding alcohol.[2] While effective for simple primary and secondary alcohols, its application to tertiary alcohols like tert-butanol is often less efficient due to the propensity for elimination reactions.[3]
Comparative Yields of Fischer Esterification:
| Ester Type | Typical Alcohol | Catalyst | Typical Yield (%) | Reaction Time | Reference |
| Methyl Ester | Methanol | H₂SO₄ | 90-97% | 1-2 hours | [4] |
| Ethyl Ester | Ethanol | H₂SO₄ | 95% | 2 hours | [4] |
| Benzyl Ester | Benzyl Alcohol | p-TsOH | 85-95% | 4-6 hours | |
| Tert-Butyl Ester | Tert-Butanol | H₂SO₄ | <65% (often lower) | Variable, prone to side reactions | [5] |
Alternative Synthetic Routes
Given the challenges with direct Fischer esterification for tert-butyl esters, alternative methods are often preferred.
Comparison of Synthesis Methods for Tert-Butyl Esters:
| Method | Reagents | Typical Yield (%) | Key Advantages | Reference |
| Isobutylene Addition | Carboxylic acid, isobutylene, cat. H₂SO₄ | 70-90% | Good for acid-stable substrates. | [6] |
| Transesterification | Methyl/Ethyl ester, t-BuOH, catalyst | 70-89% | Mild conditions, useful for sensitive substrates. | |
| Di-tert-butyl dicarbonate | Carboxylic acid, (Boc)₂O, DMAP | >90% | Mild, avoids strong acids. |
Below is a workflow for selecting an appropriate ester synthesis method.
Caption: Decision workflow for selecting an ester synthesis method.
Cleavage of Esters (Deprotection): A Comparative Analysis
The ease and selectivity of cleavage are critical factors in the choice of an ester protecting group. Tert-butyl esters exhibit unique cleavage characteristics compared to their counterparts.
Acid-Catalyzed Hydrolysis
This is the most common method for the deprotection of tert-butyl esters. The mechanism proceeds through a stable tert-butyl cation intermediate, which is favored over the typical acyl-oxygen cleavage pathway of other esters.[5]
Comparative Stability to Acidic Conditions:
| Ester Type | Reagent | Conditions | Relative Rate of Cleavage | Reference |
| Methyl Ester | 1 M HCl | 35°C | 1 | [5] |
| Ethyl Ester | 1 M HCl | 35°C | ~0.97 | [5] |
| Benzyl Ester | HBr in AcOH | Room Temp. | Slower than t-Bu, faster than Me/Et | |
| Tert-Butyl Ester | 0.01 M HCl | 60°C | Significantly Faster | [5] |
| Tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Room Temp. | Very Fast (minutes to hours) | [1] |
The following diagram illustrates the acid-catalyzed cleavage pathway of a tert-butyl ester.
Caption: Acid-catalyzed cleavage of a tert-butyl ester.
Base-Catalyzed Hydrolysis (Saponification)
This method is effective for methyl and ethyl esters but is generally not suitable for tert-butyl esters due to steric hindrance. Benzyl esters can be cleaved under basic conditions, though typically slower than methyl or ethyl esters.
Comparative Stability to Basic Conditions:
| Ester Type | Reagent | Conditions | Relative Rate of Hydrolysis | Reference |
| Methyl Ester | NaOH in H₂O/MeOH | Room Temp. | Fast | |
| Ethyl Ester | NaOH in H₂O/EtOH | Room Temp. | Slower than Methyl | |
| Benzyl Ester | LiOH in THF/H₂O | Room Temp. | Moderate | |
| Tert-Butyl Ester | NaOH in H₂O/t-BuOH | Reflux | Very Slow / Resistant | [7] |
Hydrogenolysis
This method is specific to benzyl esters and involves the cleavage of the carbon-oxygen bond using hydrogen gas and a metal catalyst (e.g., Pd/C). This provides an orthogonal deprotection strategy when other acid- or base-labile groups are present.
Orthogonal Deprotection Strategies:
The differential stability of these ester groups allows for their selective removal in the presence of one another, a concept known as orthogonal protection.
Caption: Orthogonal deprotection of different ester groups.
Experimental Protocols
General Procedure for Fischer Esterification of a Carboxylic Acid with Ethanol
-
To a round-bottom flask is added the carboxylic acid (1.0 equiv) and ethanol (10 equiv).
-
Concentrated sulfuric acid (0.1 equiv) is carefully added.
-
The mixture is heated to reflux and the reaction is monitored by TLC.[2]
-
Upon completion, the reaction is cooled to room temperature and the excess ethanol is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the ethyl ester.
General Procedure for Acid-Catalyzed Cleavage of a Tert-Butyl Ester with Trifluoroacetic Acid (TFA)
-
The tert-butyl ester is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added (typically 20-50% v/v).
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a non-polar solvent like toluene can aid in the complete removal of TFA.
-
The crude carboxylic acid can be purified by crystallization or chromatography.
General Procedure for Hydrogenolysis of a Benzyl Ester
-
The benzyl ester is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield the carboxylic acid.
Conclusion
Tert-butyl esters serve as robust protecting groups for carboxylic acids, offering excellent stability towards basic and nucleophilic reagents. Their facile cleavage under acidic conditions provides a valuable orthogonal strategy in complex multi-step syntheses, particularly in peptide chemistry. In contrast, methyl and ethyl esters are more susceptible to basic hydrolysis, while benzyl esters offer the unique advantage of cleavage by hydrogenolysis. The choice of an appropriate ester protecting group is a critical strategic decision in organic synthesis, and a thorough understanding of their comparative properties, as outlined in this guide, is essential for the successful execution of synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. may.chem.uh.edu [may.chem.uh.edu]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Navigating the Disposal of tert-Butyl Chlorodifluoroacetate: A Guide to Safe and Compliant Practices
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety Considerations
Based on data for structurally similar compounds, tert-Butyl chlorodifluoroacetate should be handled as a flammable and irritating substance.[1][2] Immediate safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical. For this compound, the following PPE is recommended:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | A flame-retardant lab coat and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a respirator if ventilation is inadequate. |
Spill and Leak Procedures
In the event of a spill, evacuate the area and remove all ignition sources.[2] Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like paper towels to clean up the initial spill. Collect the absorbed material into a designated, labeled hazardous waste container.
Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a step-by-step guide for the disposal process.
Step-by-Step Disposal Guidance
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Containerization: Collect waste in a designated, leak-proof, and properly sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Irritant"), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Chemical waste should be disposed of in accordance with local, state, and federal regulations.[3] Incineration in a permitted hazardous waste incinerator is a common disposal method for flammable organic compounds.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling tert-Butyl chlorodifluoroacetate
For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and procedures for the handling and disposal of tert-Butyl chlorodifluoroacetate (CAS RN: 167308-43-2).
This document is intended for researchers, scientists, and professionals in drug development who handle this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
While a comprehensive toxicological profile for this compound is not fully established, it should be handled with extreme care due to its chemical structure. As a halogenated ester, it is prudent to assume it is harmful if inhaled, swallowed, or comes into contact with skin, and that it may cause irritation to the eyes and respiratory system. The presence of fluorine and chlorine atoms suggests that thermal decomposition could release hazardous gases such as hydrogen chloride and hydrogen fluoride.
Emergency Overview:
-
Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.
-
Toxicity: Handle as a toxic substance. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Reactivity: May be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure the safety of personnel. The following table summarizes the required equipment for handling this compound.
| PPE Category | Required Equipment |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) are required. Use equipment approved under NIOSH (US) or EN 166 (EU) standards.[1] |
| Skin and Body Protection | A chemical-resistant lab coat or apron is necessary. For tasks with a higher risk of splashing, chemical-resistant coveralls should be worn.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[1] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential to minimize exposure and prevent accidents.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all transfers and manipulations of this compound within the chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition.[1][2]
-
Avoid direct contact with the substance. Use appropriate laboratory equipment for all transfers.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. Ventilate the area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 167308-43-2 |
| Molecular Formula | C₆H₉ClF₂O₂ |
| Molecular Weight | 186.58 g/mol |
| Boiling Point | 65-70 °C at 10 mmHg |
| Purity (Typical) | 95% |
Data sourced from Apollo Scientific.
Below is a diagram illustrating the standard workflow for handling this compound.
Caption: Workflow for Handling this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
